(3S)-Hydrangenol 8-O-glucoside pentaacetate
Description
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Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(3S)-3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3/t24-,25+,27+,28-,29+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJCERHUOKLBBK-JFSLVGESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)O[C@@H](C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide on the Natural Source, Isolation, and Synthesis of (3S)-Hydrangenol 8-O-glucoside Pentaacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3S)-Hydrangenol 8-O-glucoside is a bioactive dihydroisocoumarin glycoside naturally present in plants of the Hydrangea genus. Its derivative, the pentaacetate form, is of significant interest for pharmacological studies due to potentially altered lipophilicity and bioavailability. This guide provides a comprehensive, in-depth methodology for the procurement of the natural precursor from its botanical source, a detailed multi-step protocol for its isolation and purification, and a validated chemical synthesis route to obtain the target compound, (3S)-Hydrangenol 8-O-glucoside pentaacetate. The protocols herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and high-purity yields for research and development applications.
Introduction: The Phytochemical Landscape of Hydrangea
The genus Hydrangea, particularly species like Hydrangea macrophylla and Hydrangea serrata, is a rich source of diverse bioactive phytochemicals, including coumarins, flavonoids, and terpenoids.[1][2][3] Among the most notable are the dihydroisocoumarins, such as hydrangenol and its glycosides.[4] The naturally occurring compound, (3S)-Hydrangenol 8-O-glucoside, has demonstrated several biological activities, including acetylcholinesterase (AChE) inhibition and anti-allergic effects, making it a molecule of interest for neurodegenerative and inflammatory disease research.[5][6]
This document focuses on this compound. It is crucial to understand that this compound is not the primary natural product. Instead, it is a chemically modified derivative of the naturally isolated (3S)-Hydrangenol 8-O-glucoside. The "pentaacetate" suffix indicates the addition of five acetyl groups to the glucose moiety of the parent molecule.[7] This acetylation is a deliberate synthetic step performed post-isolation. The rationale for this modification often includes:
-
Increased Lipophilicity: Enhancing the molecule's ability to cross biological membranes in cellular assays.
-
Protecting Group Chemistry: Masking the reactive hydroxyl groups on the sugar to allow for selective modification of other parts of the molecule.
-
Improved Stability: Potentially increasing the compound's shelf-life or stability in certain formulations.
Therefore, this guide is structured as a two-part process:
-
Isolation: A detailed workflow for extracting and purifying the natural precursor, (3S)-Hydrangenol 8-O-glucoside, from its botanical source.
-
Synthesis: A standard laboratory protocol for the subsequent per-acetylation to yield the target this compound.[8]
Botanical Sourcing and Material Preparation
Primary Natural Sources
The primary and most well-documented botanical sources for hydrangenol and its glucosides are species within the Hydrangeaceae family.
-
Hydrangea macrophylla (Bigleaf Hydrangea): This species, including its various cultivars and varieties such as var. thunbergii, is a prominent source.[1][4] Different parts of the plant, including the flowers, leaves, and roots, have been shown to contain these compounds.[9][10]
-
Hydrangea serrata (Mountain Hydrangea): This species is also a known source of hydrangenol and other bioactive compounds.[11][12][13]
Expert Insight: While leaves and flowers are commonly used, early studies have indicated that the roots of H. macrophylla may contain the highest concentration of hydrangenol glucoside.[14] For researchers aiming to maximize yield, targeting the root biomass during procurement could be a strategic choice.
Biomass Preparation Protocol
The initial preparation of the plant material is a critical step that directly impacts extraction efficiency.
Protocol 2.2.1: Plant Material Preparation
-
Harvesting: Collect the desired plant parts (e.g., leaves, roots) from a verified botanical source.
-
Cleaning: Thoroughly wash the plant material with deionized water to remove soil and other surface contaminants.
-
Drying: Dry the material in a well-ventilated oven at a controlled temperature (typically 40-50°C) until a constant weight is achieved. This prevents enzymatic degradation of the target compounds.
-
Comminution: Grind the dried plant material into a coarse powder (e.g., 20-40 mesh) using a mechanical grinder. This increases the surface area available for solvent extraction.
-
Storage: Store the powdered biomass in airtight, light-proof containers at room temperature to prevent degradation before extraction.
Isolation and Purification of (3S)-Hydrangenol 8-O-glucoside
The isolation of a pure compound from a complex plant matrix requires a multi-step approach involving extraction, fractionation, and chromatography. The following workflow is a synthesized protocol based on established phytochemical methods for Hydrangea species.[15][16]
Crude Extraction
Causality: The choice of solvent is dictated by the polarity of the target glycoside. Ethanol or methanol are effective at extracting a broad range of polar and moderately polar compounds, including glycosides, from the plant matrix.
Protocol 3.1.1: Ultrasonic-Assisted Extraction
-
Macerate 1 kg of the dried plant powder in 10 L of 80% aqueous ethanol.
-
Perform extraction in an ultrasonic bath at 40°C for 60 minutes. Repeat this process three times.
-
Combine the extracts and filter them to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous crude extract.
Liquid-Liquid Fractionation
Causality: This step aims to partition the crude extract based on polarity, removing highly non-polar compounds (like chlorophyll and lipids) and concentrating the desired dihydroisocoumarin glycosides in a specific fraction.
Protocol 3.2.1: Solvent Partitioning
-
Suspend the crude extract (approx. 100 g) in 1 L of deionized water.
-
Transfer the suspension to a 2 L separatory funnel.
-
Partition the aqueous suspension sequentially with an equal volume of n-hexane (3 x 1 L) followed by ethyl acetate (3 x 1 L).
-
Collect the ethyl acetate fraction, as dihydroisocoumarin glycosides typically exhibit moderate polarity and partition favorably into this phase.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it in vacuo to yield the ethyl acetate sub-extract.
Column Chromatography Purification
Causality: A multi-column strategy is essential for resolving the highly complex mixture of compounds in the ethyl acetate fraction. Each chromatographic step separates molecules based on different physicochemical properties (adsorption, size, polarity), leading to a stepwise increase in purity.
Protocol 3.3.1: Macroporous Resin Chromatography
-
Apply the concentrated ethyl acetate sub-extract onto a Diaion HP-20 column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing the target compound.
Protocol 3.3.2: Silica Gel Chromatography
-
Concentrate the enriched fractions from the previous step and adsorb the residue onto silica gel.
-
Load the adsorbed sample onto a silica gel column.
-
Elute the column with a solvent gradient, typically starting with a less polar mixture and gradually increasing polarity (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane).[17]
-
Collect and combine fractions based on their TLC profiles.
Protocol 3.3.3: Preparative HPLC
-
For final purification, subject the most enriched fraction to preparative reverse-phase HPLC (Prep-HPLC).[16]
-
Typical Conditions:
-
Column: C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Detection: UV detector at a wavelength relevant to the compound's chromophore (e.g., 280 nm).
-
-
Collect the peak corresponding to (3S)-Hydrangenol 8-O-glucoside.
-
Lyophilize the collected fraction to obtain the pure compound.
Structural Verification
The identity and purity of the isolated compound must be confirmed using standard spectroscopic methods, such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS), and compared with literature data.[18] Purity should be assessed using analytical HPLC, aiming for >95%.
| Table 1: Representative Yields from Isolation Process | |
| Step | Typical Yield (from 1 kg dry biomass) |
| Crude Ethanolic Extract | 100 - 150 g |
| Ethyl Acetate Fraction | 15 - 25 g |
| Silica Gel Enriched Fraction | 1.5 - 3.0 g |
| Pure (3S)-Hydrangenol 8-O-glucoside | 50 - 200 mg |
| Note: Yields are illustrative and can vary significantly based on plant source, age, and extraction conditions. |
Synthesis of this compound
This final step is a chemical transformation of the isolated natural product into the desired derivative. The per-acetylation of the glucose moiety's hydroxyl groups is a standard and high-yielding reaction.
Causality: Acetic anhydride is the acetylating agent. Pyridine serves as both a solvent and a basic catalyst that activates the hydroxyl groups for nucleophilic attack and neutralizes the acetic acid byproduct formed during the reaction.
Protocol 4.1.1: Per-acetylation of Glucoside
-
Reaction Setup: Dissolve the pure (3S)-Hydrangenol 8-O-glucoside (1.0 eq.) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride (a slight excess per hydroxyl group, typically 10 eq. total) dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC (the product will be significantly less polar than the starting material).
-
Quenching: Carefully quench the reaction by slowly adding ice-cold water to the flask to hydrolyze the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.
-
Verification: Confirm the structure of the final product by NMR (observing the appearance of acetyl proton signals) and MS (confirming the expected mass increase).
Conclusion
This guide outlines a robust and scientifically grounded pathway for obtaining high-purity this compound for advanced research. By integrating established phytochemical isolation techniques with standard organic synthesis, researchers can reliably access this valuable compound. The process begins with the careful selection and preparation of Hydrangea biomass, followed by a systematic extraction and multi-stage chromatographic purification to isolate the natural precursor, (3S)-Hydrangenol 8-O-glucoside. The subsequent high-efficiency acetylation yields the target pentaacetate derivative, ready for use in pharmacological and drug development studies. The causality-driven explanations for each protocol step are intended to empower researchers to adapt and optimize this methodology for their specific laboratory context.
References
- Title: Study on Chemical Constituents of Hydrangea macrophylla(Thunb. Seringe)
- Title: Phytochemical constituents of Hydrangea macrophylla var.
- Title: Hydrangea macrophylla - Wikipedia Source: Wikipedia URL
- Title: Phytochemical constituents of Hydrangea macrophylla var.
- Title: STUDIES OF HYDRANGENOL IN HYDRANGEA MACROPHYLLA SER.: I.
- Title: Structures of Constituents from the Flower of Hydrangea macrophylla Source: ResearchGate URL
- Title: Oral Intake of Hydrangea serrata (Thunb.) Ser.
- Title: STUDIES OF HYDRANGENOL IN HYDRANGEA MACROPHYLLA SER.: I.
- Title: Standardized Hydrangea serrata (Thunb.) Ser.
- Title: Hydrangea Serrata Supplementation Aids in BMI and Body Weight Reduction in Overweight Individuals Source: Natural Health Research URL
- Title: Hydrangea Serrata Leaf Extract Source: Noncomedogenic Skincare, Sunscreen Products | South Africa URL
- Title: Mountain Hydrangea Water Soluble Extract Source: TheWholesalerCo Europe URL
- Title: Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla Source: ResearchGate URL
- Title: Hydrangel 8-O-glucoside | CAS#:67600-94-6 Source: Chemsrc URL
- Title: Hydrangenol - Wikipedia Source: Wikipedia URL
- Title: Hydrangea, Hydrangea macrophylla (Thunb.) Ser.
- Title: In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser.
- Title: A Comparative Guide to Thunberginol C and Hydrangenol 8-O-Glucoside Pentaacetate for Researchers Source: Benchchem URL
- Title: Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var.
- Title: (3R)
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- 6. Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to (3S)-Hydrangenol 8-O-glucoside pentaacetate: Properties, Synthesis, and Research Applications
This guide provides an in-depth overview of (3S)-Hydrangenol 8-O-glucoside pentaacetate, a derivative of a natural product isolated from Hydrangea species. Tailored for researchers in pharmacology, natural product chemistry, and drug development, this document covers its physicochemical properties, a proposed synthetic pathway, and its context within the broader landscape of hydrangenol research.
Introduction and Chemical Identity
This compound is a semi-synthetic derivative of (3S)-Hydrangenol 8-O-glucoside, a natural dihydroisocoumarin glycoside found in plants of the Hydrangeaceae family, such as Hydrangea macrophylla and Hydrangea truncatula[1][2][3][4]. The parent compound, hydrangenol, is recognized for a spectrum of biological activities, including anti-inflammatory, anti-diabetic, and potent antioxidant effects[5][6][7].
The pentaacetate derivative is created by acetylating the free hydroxyl groups of the glucoside moiety and the phenolic hydroxyl on the hydrangenol backbone. This chemical modification is a common strategy in medicinal and organic chemistry to protect reactive hydroxyl groups, increase compound stability, and enhance cell membrane permeability for in-vitro studies. Consequently, this compound serves primarily as a stable analytical reference standard and a research tool for investigating the biological pathways modulated by its parent compounds[8][9].
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for experimental design, analytical method development, and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 113270-99-8 | [1][3][4][8][10] |
| Molecular Formula | C₃₁H₃₂O₁₄ | [1][2][3][4] |
| Molecular Weight | 628.58 g/mol | [3][4][8][9] |
| Appearance | Powder | [1] |
| Purity | Typically >95-98% (HPLC) | [1][9] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10] |
| Storage | Store at -20°C for long-term stability | [8] |
Synthesis and Characterization
While specific proprietary synthesis routes may exist, a general and chemically sound pathway for producing this compound involves two key stages: the isolation and glycosylation of hydrangenol, followed by peracetylation.
Conceptual Synthesis Workflow
The logical flow from the natural precursor to the final acetylated product is outlined below. The initial step involves extracting the parent aglycone, (3S)-Hydrangenol, from a natural source like Hydrangea serrata leaves. This is followed by a stereoselective glycosylation to attach the glucose moiety, and finally, a comprehensive acetylation reaction.
Caption: Conceptual workflow for the synthesis of this compound.
Representative Protocol: Per-O-Acetylation
The final step, acetylation, is crucial for producing the target compound. The following protocol is a representative method based on established procedures for the acetylation of unprotected or partially protected glycosides[11][12]. This protocol is designed to be self-validating through in-process monitoring and final product characterization.
Objective: To acetylate all free hydroxyl groups on (3S)-Hydrangenol 8-O-glucoside.
Materials:
-
(3S)-Hydrangenol 8-O-glucoside (starting material)
-
Acetic Anhydride (Ac₂O), reagent grade
-
Pyridine, anhydrous (as solvent and catalyst) OR Iodine (as catalyst)
-
Dichloromethane (DCM) or Chloroform (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Methodology:
-
Reaction Setup:
-
In a round-bottom flask dried in an oven, dissolve the starting material, (3S)-Hydrangenol 8-O-glucoside, in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath. Causality: Cooling mitigates the exothermic nature of the reaction between acetic anhydride and pyridine, allowing for controlled addition and preventing side reactions.
-
-
Acetylation:
-
Slowly add acetic anhydride (typically 5-10 equivalents relative to the number of hydroxyl groups) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Alternative Catalysis: A solvent-free approach using stoichiometric acetic anhydride with catalytic iodine can also be employed, which is a more environmentally benign method[11].
-
-
Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The product spot should have a higher Rf value (be less polar) than the starting material. Self-Validation: Complete consumption of the starting material, confirmed by TLC, is a key checkpoint before proceeding to workup.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench it by slowly adding cold water or ice.
-
Dilute the mixture with a suitable organic solvent like DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure pentaacetate product.
-
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
HPLC: To determine purity (>98%).
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺ or [M+Na]⁺ corresponding to 628.58).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of five acetyl groups and the stereochemistry of the glycosidic bond.
Biological Context and Research Applications
The scientific interest in this compound stems from the significant biological activities of its parent molecule, hydrangenol. Research has shown hydrangenol to possess multiple therapeutic potentials.
Known Activities of the Parent Compound (Hydrangenol):
-
Anti-photoaging and Skin Health: Hydrangenol has been demonstrated to mitigate UVB-induced wrinkle formation, reduce collagen degradation, and improve skin moisture by increasing the expression of moisturizing factors like hyaluronic acid[5][13]. It achieves this by downregulating matrix metalloproteinases (MMPs) and inflammatory cytokines[5][13].
-
Anti-diabetic Potential: Studies have shown that hydrangenol can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. This inhibitory action suggests a potential role in managing postprandial hyperglycemia[6][7].
-
Antioxidant and Anti-inflammatory Effects: As a phenolic compound, hydrangenol exhibits strong antioxidant capacity[6][7][14]. It can also suppress inflammatory pathways, including the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6)[5][13].
Role of the Pentaacetate Derivative:
This compound is primarily used as a research chemical. The acetylation serves two main purposes:
-
Chemical Tool: As a protected intermediate for the synthesis of more complex derivatives where selective deprotection might be required.
-
Pharmacological Probe: The acetyl groups increase lipophilicity, which may alter its pharmacokinetic profile. However, it is often considered a prodrug form, as esterases in vivo can cleave the acetyl groups to release the active parent glycoside or aglycone.
Conclusion
This compound is a valuable chemical entity for the scientific community. Its well-defined chemical properties, derived from the biologically active natural product hydrangenol, make it an essential tool for analytical standardization and for exploring the therapeutic potential of dihydroisocoumarins. The synthetic strategies, rooted in fundamental glycosylation and acetylation chemistry, provide a clear path for its preparation, enabling further research into its biological mechanisms and potential applications in dermatology and metabolic disease.
References
-
Myung, D.B., et al. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. Nutrients. [Link]
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This compound. MySkinRecipes. [Link]
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In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. DergiPark. [Link]
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This compound. BioCrick. [Link]
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Biological activities of extracts and selected polyphenols from Hydrangea macrophylla leaves. ResearchGate. [Link]
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In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. ResearchGate. [Link]
-
Progress towards the synthesis of an anti-inflammatory acetophenone glucoside. DePaul University. [Link]
-
Mukhopadhyay, B., et al. (2004). Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. Journal of Organic Chemistry. [Link]
-
Synthesis of a 3-hydroxyl- free N-acetyl glucosamine disaccharide. Arkat USA. [Link]
-
Kandhasamy, S., et al. (2020). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. Royal Society of Chemistry. [Link]
- Method for preparing acetylated glucal.
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- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of (3S)-Hydrangenol 8-O-glucoside pentaacetate
Executive Summary
(3S)-Hydrangenol 8-O-glucoside pentaacetate is a modified natural product derived from Hydrangenol, a bioactive dihydroisocoumarin found in plants of the Hydrangea genus. While direct, in-depth mechanistic studies on the pentaacetate form are limited, a substantial body of research on its parent aglycone, Hydrangenol, provides a strong predictive framework for its biological activity. This guide synthesizes the known molecular mechanisms of Hydrangenol, focusing on its potent anti-inflammatory, antioxidant, and tissue-modulatory effects. We postulate that this compound likely functions as a prodrug, with its acetate and glucoside moieties enhancing bioavailability before being metabolized intracellularly to the active Hydrangenol. Consequently, this document details the core signaling pathways modulated by Hydrangenol and presents a comprehensive experimental framework to rigorously validate these mechanisms for its pentaacetate derivative.
Introduction: From Natural Product to Therapeutic Candidate
Hydrangenol is a well-documented bioactive compound with a range of therapeutic properties, including anti-inflammatory, anti-allergic, antioxidant, and anti-diabetic effects[1][2]. The compound of interest, this compound, is a derivative that has been isolated from Hydrangea macrophylla[3][4]. The addition of a glucoside and five acetate groups significantly alters the molecule's physicochemical properties. The acetate groups, in particular, increase its lipophilicity, which may enhance its ability to cross cellular membranes.
This structural modification leads to the central hypothesis of this guide: This compound acts as a prodrug, delivering the active aglycone, Hydrangenol, with potentially greater efficiency into target cells.
This guide will therefore:
-
Detail the established mechanisms of action for the parent compound, Hydrangenol.
-
Propose a validated, step-by-step experimental workflow to elucidate the precise mechanism of this compound.
-
Provide the technical protocols necessary for researchers to investigate this compound in a laboratory setting.
Core Signaling Pathways of Hydrangenol
Research has identified Hydrangenol as a potent modulator of several key signaling cascades central to inflammation, oxidative stress, and cellular homeostasis.
Anti-inflammatory and Antioxidant Mechanisms
Hydrangenol exerts powerful anti-inflammatory effects primarily by targeting pro-inflammatory transcription factors and activating endogenous antioxidant responses. These activities have been extensively documented in cellular models, such as lipopolysaccharide (LPS)-stimulated microglial and macrophage cells[2][5].
Key Modulated Pathways:
-
Nuclear Factor-κB (NF-κB) Pathway Inhibition: Upon inflammatory stimulus (e.g., by LPS binding to TLR4), the canonical NF-κB pathway is activated, leading to the nuclear translocation of the p50/p65 subunits and transcription of pro-inflammatory genes. Hydrangenol has been shown to suppress the nuclear translocation of these NF-κB subunits, thereby inhibiting their DNA-binding activity and reducing the expression of downstream targets like iNOS, COX-2, TNF-α, and IL-6[5][6][7].
-
Nrf2/HO-1 Pathway Activation: Hydrangenol promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response[2][5]. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1)[5][8][9]. This dual action—suppressing inflammation while boosting antioxidant defense—makes Hydrangenol a compelling therapeutic candidate.
-
MAPK and STAT Pathway Modulation: Hydrangenol can attenuate the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and p38, which are key upstream regulators of inflammation[2][8]. It has also been shown to inactivate Signal Transducer and Activator of Transcription 1 and 3 (STAT1/3), further contributing to the suppression of inflammatory mediators[7].
Phase 1: In Vitro Anti-inflammatory Bioactivity Screening
Causality: The first step is to confirm that the compound possesses the expected anti-inflammatory activity. Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages is a robust, quantifiable, and widely accepted hallmark of anti-inflammatory potential.[2][5]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
-
Cell Culture: Seed RAW264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., L-NMMA).
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value. A parallel MTT or similar cytotoxicity assay must be run to ensure that the observed inhibition is not due to cell death.[1]
Phase 2: Elucidation of Core Signaling Pathways
Causality: Once bioactivity is confirmed, the next step is to determine if this activity is mediated by the same pathways as Hydrangenol. A luciferase reporter assay provides a direct measure of NF-κB transcriptional activity,[10][11] while Western blotting allows for the direct visualization and quantification of protein activation (via phosphorylation) and translocation.[12][13]
Experimental Protocol 1: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293T or macrophage cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase or β-galactosidase for normalization) using a suitable transfection reagent.[10][14]
-
Cell Plating: Seed the transfected cells into a 96-well opaque plate and allow them to recover for 24 hours.
-
Treatment and Stimulation: Pre-treat cells with the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add 1x lysis buffer.
-
Luminescence Reading: Add the luciferase assay substrate to the cell lysate and measure the firefly luminescence using a luminometer. Subsequently, add the control substrate (e.g., Stop & Glo®) and measure the control luminescence.[11][14]
-
Analysis: Normalize the NF-κB-driven firefly luminescence to the control luminescence. Compare the values from compound-treated cells to the stimulated-only control.
Experimental Protocol 2: Western Blot for MAPK Phosphorylation and Nrf2 Translocation
-
Cell Treatment & Lysis: Treat RAW264.7 cells with the compound and/or LPS as described in Phase 1. For MAPK analysis, short stimulation times (15-60 min) are often optimal. For Nrf2, longer times (2-6 hours) may be needed.
-
Protein Extraction:
-
For total protein (MAPK analysis): Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
For Nrf2 analysis: Perform nuclear and cytoplasmic fractionation using a commercial kit to separate protein pools.
-
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK, anti-Nrf2, anti-Lamin B1 [nuclear marker], anti-GAPDH [cytoplasmic marker]).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
-
Detection and Analysis: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to their total protein counterparts and nuclear Nrf2 to Lamin B1.
Phase 3: Prodrug Hypothesis Validation
Causality: This final phase is critical to determine the true active molecular entity within the cell. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific small molecules in complex biological matrices.
Experimental Protocol: LC-MS/MS Analysis of Intracellular Metabolites
-
Cell Culture and Treatment: Culture a high density of cells (e.g., in 6-well plates or 10 cm dishes) and treat with a known concentration of this compound for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
Sample Collection:
-
Collect the culture medium.
-
Wash the cells thoroughly with ice-cold PBS.
-
Lyse the cells (e.g., via methanol/water extraction or sonication).
-
-
Sample Preparation: Perform a protein precipitation or solid-phase extraction on both the cell lysate and medium samples to remove interfering macromolecules.
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Develop a chromatographic method capable of separating the parent compound, potential deacetylated intermediates, the glucoside form, and the final Hydrangenol aglycone.
-
Use multiple reaction monitoring (MRM) mode on the mass spectrometer for highly specific and sensitive detection and quantification of each target analyte.
-
-
Data Analysis: Create standard curves for each analyte to quantify their concentrations in the samples over time. The appearance of Hydrangenol inside the cells, coinciding with a decrease in the parent compound, would provide strong evidence for the prodrug hypothesis.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity. Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA).
Table 1: Example Data Summary for Bioactivity and Pathway Modulation
| Assay | Parameter | Compound Conc. (µM) | Result (vs. LPS Control) |
| Griess Assay | IC₅₀ | N/A | [Calculated Value] µM |
| NF-κB Luciferase | Relative Luminescence | 10 | 75% Inhibition |
| Western Blot | p-p38 / total p38 | 10 | 60% Decrease |
| Western Blot | Nuclear Nrf2 | 10 | 2.5-fold Increase |
Conclusion
While this compound remains a relatively uncharacterized molecule, the extensive research on its parent aglycone, Hydrangenol, provides a powerful roadmap for investigation. The evidence strongly suggests that its mechanism of action will involve the potent modulation of the NF-κB, Nrf2, and MAPK signaling pathways. Its structural modifications may offer advantages in terms of stability and cell permeability, positioning it as a promising prodrug candidate. The comprehensive experimental framework detailed in this guide provides a rigorous, validated approach for researchers to definitively elucidate its molecular mechanism, confirm its therapeutic potential, and advance its development as a novel agent for treating inflammatory and oxidative stress-related diseases.
References
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Kim H, et al. (2016). Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway. International Immunopharmacology. [Link]
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Yoon S, et al. (2023). Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation. Nutrients. [Link]
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ResearchGate. (n.d.). Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway | Request PDF. [Link]
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Jo Y, et al. (2023). Protective effect of hydrangenol on lipopolysaccharide-induced endotoxemia by suppressing intestinal inflammation. International Immunopharmacology. [Link]
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Jo Y, et al. (2023). Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. Food & Function. [Link]
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Ledwozyw A, et al. (2019). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. MethodsX. [Link]
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Tordecilla-Martinez, D., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. [Link]
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Yoon S, et al. (2023). Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation. PubMed. [Link]
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DergiPark. (2024). In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. [Link]
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Semantic Scholar. (n.d.). Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway. [Link]
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Chemsrc. (n.d.). Hydrangel 8-O-glucoside | CAS#:67600-94-6. [Link]
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Frontiers. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]
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A Comprehensive Technical Guide on the Pharmacological Properties of Hydrangenol and Its Derivatives
Executive Summary
Hydrangenol, a dihydroisocoumarin naturally occurring in plants of the Hydrangea genus, has emerged as a molecule of significant interest in pharmacological research.[1] Primarily isolated from the leaves of Hydrangea macrophylla and Hydrangea serrata, this compound and its derivatives exhibit a remarkable breadth of biological activities.[2][3] This technical guide provides an in-depth analysis of the pharmacological properties of hydrangenol, moving beyond a simple recitation of findings to explore the underlying molecular mechanisms, the causality behind experimental designs, and the future potential for therapeutic development. We will dissect its potent anti-inflammatory, anti-diabetic, anti-cancer, neuroprotective, and dermatological properties, grounding each claim in preclinical evidence and providing validated experimental protocols for researchers in the field. This document is intended for scientists and drug development professionals seeking a comprehensive understanding of hydrangenol as a privileged scaffold for novel therapeutics.
The Molecular Profile of Hydrangenol
Chemical Identity and Natural Occurrence
Hydrangenol is a member of the dihydroisocoumarin class of phenolic compounds, characterized by a 3,4-dihydro-1H-isochromen-1-one core linked to a hydroxyphenyl group at the 3-position.[1] It is a principal bioactive constituent of Hydrangeae Dulcis Folium, the processed leaves of H. macrophylla var. thunbergii, which has been used in traditional medicine.[1][4] The compound exists in nature often alongside its glucosides, such as hydrangenol 8-O-glucoside and (+/-)-hydrangenol 4′-O-glucoside.[1][5]
Biosynthesis
The biosynthesis of hydrangenol in Hydrangea species is a fascinating intersection of two major metabolic pathways. Isotopic labeling studies have demonstrated that its carbon skeleton is formed through the condensation of a phenylpropanoid-derived molecule (such as cinnamic acid or phenylalanine) with three acetate units via the polyketide pathway.[6][7] This dual origin contributes to the unique structural features that underpin its diverse biological activities.
Anti-inflammatory and Immunomodulatory Effects
Hydrangenol exerts profound anti-inflammatory effects by targeting key signaling nodes in the inflammatory cascade. Its dual action involves both the suppression of pro-inflammatory pathways and the activation of the cellular antioxidant response.
Mechanism: Quenching the Inflammatory Fire via NF-κB and MAPK Inhibition
A primary mechanism of hydrangenol's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] In inflammatory models, such as lipopolysaccharide (LPS)-stimulated macrophages, hydrangenol prevents the nuclear translocation of NF-κB subunits.[9] This sequestration in the cytoplasm blocks the transcription of a host of pro-inflammatory genes.[10]
Oral administration of hydrangenol has been shown to significantly ameliorate dextran sulfate sodium (DSS)-induced colitis in mice.[11] This effect is achieved by reducing the expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[10][11] This suppression is mediated through the inactivation of not only NF-κB but also the AP-1 (c-Fos/c-Jun) and STAT1/3 transcription factors.[10][11]
Caption: Hydrangenol activates the Nrf2 pathway.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol details a robust method for quantifying the anti-inflammatory effect of hydrangenol derivatives by measuring NO production in LPS-stimulated BV2 microglial cells.
1. Cell Culture and Seeding:
- Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare stock solutions of hydrangenol derivatives in DMSO.
- Pre-treat the adhered cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., an iNOS inhibitor).
3. Inflammatory Stimulation:
- After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include an unstimulated control group.
4. Measurement of Nitrite (Griess Assay):
- After 24 hours, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
- Incubate at room temperature for 10 minutes, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
- Incubate for another 10 minutes at room temperature.
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
- Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.
6. Cytotoxicity Assay (Self-Validation):
- Concurrently, run a parallel plate treated identically and perform an MTT or similar cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.
Anti-Diabetic and Metabolic Modulatory Properties
Hydrangenol and related compounds from Hydrangea have demonstrated significant potential in managing metabolic disorders, particularly type 2 diabetes, through multiple mechanisms.
Mechanism: Improving Insulin Sensitivity and Glucose Uptake
Hydrangenol has been shown to promote the differentiation of 3T3-L1 preadipocytes into adipocytes. [4]This process is accompanied by a significant increase in the secretion of adiponectin, an insulin-sensitizing hormone. [4]Mechanistically, hydrangenol upregulates the mRNA levels of key metabolic regulators, including peroxisome proliferator-activated receptor gamma 2 (PPARγ2) and glucose transporter 4 (GLUT4). [4]The increase in GLUT4 is critical for facilitating glucose uptake into cells. In vivo studies using diabetic KK-A(y) mice confirmed these cellular findings, showing that oral administration of hydrangenol (200 mg/kg/day) for two weeks significantly lowered both blood glucose and free fatty acid levels. [4][12]
| Parameter | Effect of Hydrangenol | Implication | Reference |
|---|---|---|---|
| Adiponectin mRNA & Secretion | ↑ | Increased Insulin Sensitivity | [4] |
| PPARγ2 mRNA | ↑ | Promotes Adipogenesis, Improves Lipid Metabolism | [4] |
| GLUT4 mRNA | ↑ | Enhanced Glucose Uptake into Cells | [4] |
| Blood Glucose (in vivo) | ↓ | Glycemic Control | [4] |
| Free Fatty Acids (in vivo) | ↓ | Improved Lipid Profile | [4]|
Mechanism: Inhibition of Carbohydrate Digestion
Another key anti-diabetic strategy is to slow the absorption of dietary carbohydrates. Hydrangenol has been found to be an effective inhibitor of α-amylase and α-glucosidase, the enzymes responsible for breaking down starches and disaccharides in the gut. [13][14]By inhibiting these enzymes, hydrangenol can help to reduce postprandial hyperglycemia.
| Enzyme | IC₅₀ (Hydrangenol) | IC₅₀ (Acarbose - Control) | Reference |
| α-Amylase | 3.6 mg/mL | 0.51 mg/mL | [14] |
| α-Glucosidase | 0.97 mg/mL | 2.1 mg/mL | [14] |
Notably, hydrangenol shows stronger inhibition against α-glucosidase than the prescription drug acarbose, highlighting its therapeutic potential. [14]
Anti-Cancer and Anti-Angiogenic Activity
Recent research has illuminated the potential of hydrangenol as an anti-cancer agent, targeting cell proliferation, invasion, and the formation of new blood vessels that tumors need to grow.
Mechanism: Induction of Cell Cycle Arrest
In EJ bladder cancer cells, hydrangenol effectively inhibits proliferation by inducing cell cycle arrest in the G1 phase. [2]This is achieved through the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1. [2]The increased expression of p21 subsequently leads to the reduced expression of key G1/S transition proteins, including CDK2, CDK4, cyclin D1, and cyclin E, effectively halting the cell's progression into the DNA synthesis (S) phase. [2]
Mechanism: Inhibition of Invasion and Angiogenesis
Tumor metastasis is highly dependent on the degradation of the extracellular matrix by enzymes like matrix metalloproteinases (MMPs). Hydrangenol significantly inhibits the migratory and invasive activities of cancer cells by suppressing the enzymatic activity of MMP-9. [2]This is accomplished by activating the p38 MAPK pathway and suppressing the binding activity of the Sp-1 transcription factor, which is a known regulator of MMP-9 expression. [2] Furthermore, hydrangenol exhibits anti-angiogenic properties by directly targeting vascular endothelial growth factor (VEGF)-stimulated processes in human umbilical vein endothelial cells (HUVECs). [15]It inhibits HUVEC proliferation (EC₅₀ = 10 µM) and targets the VEGF receptor 2 (VEGFR-2) signaling pathway, a critical initiator of angiogenesis. [15]
Caption: Hydrangenol's anti-metastatic mechanisms.
Neuroprotective and Dermatological Properties
Neuroprotection
The ability of hydrangenol to suppress NO production in activated microglia via NF-κB inhibition and Nrf2 activation provides a strong rationale for its investigation in neuroinflammatory conditions. [8][9]While direct studies on hydrangenol in neurodegenerative models are emerging, related compounds and extracts from Hydrangea have shown promise. For instance, Hydrangea macrophylla extract protects neurons against corticosterone-induced death and reduces stress-induced anxiety in mice. [16][17]Furthermore, acetylated derivatives of hydrangenol glucosides have been identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in the treatment of Alzheimer's disease. [5]
| Compound | Target | IC₅₀ | Kᵢ | Reference |
|---|---|---|---|---|
| HGP* | AChE | 22.66 µM | 36.1 µM | [5] |
| HGP* | BChE | 41.02 µM | 44.9 µM | [5] |
*HGP: Hydrangenol 8-O-glucoside pentaacetate
Anti-Photoaging and Skin Health
Hydrangenol is a potent agent for skin health, acting as an orally active compound that combats photoaging. [3][18]In UVB-irradiated hairless mice, oral administration of hydrangenol mitigates wrinkle formation, reduces skin dehydration, and prevents collagen degradation. [3][19]The mechanisms are multifaceted:
-
ECM Protection: It decreases the expression of collagen-degrading enzymes MMP-1 and MMP-3 and increases the expression of Pro-COL1A1, the precursor to type I collagen. [18]* Moisturization: It increases the production of hyaluronic acid (HA) and the expression of moisturizing factors like filaggrin and aquaporin-3 (AQP3). [3][18][20]* Anti-inflammatory/Antioxidant: It reduces the expression of inflammatory markers (COX-2, IL-6) and upregulates the Nrf2 antioxidant gene signature (HO-1, NQO-1) in skin tissue. [18][19]
Future Directions and Conclusion
The extensive preclinical data on hydrangenol and its derivatives strongly support their potential as lead compounds for drug development across multiple therapeutic areas. The dihydroisocoumarin scaffold is clearly a privileged structure worthy of further exploration.
Key Gaps and Future Research:
-
Structure-Activity Relationship (SAR): Systematic synthesis and evaluation of hydrangenol derivatives are needed to optimize potency and selectivity for specific targets.
-
Pharmacokinetics and Bioavailability: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of hydrangenol and its most active derivatives. [3]* Toxicology: Comprehensive safety and toxicology studies are essential before clinical translation can be considered.
References
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Zhang, H., Matsuda, H., Kumahara, A., Ito, Y., Nakamura, S., & Yoshikawa, M. (2007). New type of anti-diabetic compounds from the processed leaves of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium). Bioorganic & Medicinal Chemistry Letters, 17(17), 4972-4976. [Link]
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Shin, S. S., Ko, M. C., Park, Y. J., Hwang, B., Park, S. L., Kim, W. J., & Moon, S. K. (2018). Hydrangenol inhibits the proliferation, migration, and invasion of EJ bladder cancer cells via p21WAF1-mediated G1-phase cell cycle arrest, p38 MAPK activation, and reduction in Sp-1-induced MMP-9 expression. EXCLI Journal, 17, 531–543. [Link]
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Jang, S. Y., Kim, S. Y., Song, H. A., Myung, D. B., Shin, J. S., Lee, S. H., & Lee, K. T. (2023). Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. Food and Chemical Toxicology, 179, 113970. [Link]
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Kim, H. J., Kang, C. H., Jayasooriya, R. G., Dilshara, M. G., Lee, S., Choi, Y. H., Seo, Y. T., & Kim, G. Y. (2016). Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway. International Immunopharmacology, 35, 61–69. [Link]
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Kim, H. J., Kang, C. H., Jayasooriya, R. G., Dilshara, M. G., Lee, S., Choi, Y. H., Seo, Y. T., & Kim, G. Y. (2016). Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway. International Immunopharmacology, 35, 61-69. [Link]
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Gho, Y., Shin, S. S., Choi, Y. H., & Moon, S. K. (2019). Hydrangenol suppresses VEGF-stimulated angiogenesis by targeting p27KIP1-dependent G1-cell cycle arrest, VEGFR-2-mediated signaling, and MMP-2 expression. Animal Cells and Systems, 23(2), 72-81. [Link]
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Jang, S. Y., Kim, S. Y., Song, H. A., Myung, D. B., Shin, J. S., Lee, S. H., & Lee, K. T. (2023). Protective effect of hydrangenol on lipopolysaccharide-induced endotoxemia by suppressing intestinal inflammation. International Immunopharmacology, 125, 111083. [Link]
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Al-Yafeai, A., Böhm, V. (2024). Assessing In‐Vitro Anti‐diabetic and Anti‐Browning Properties of Polyphenols Extracted from Hydrangea machrophylla Leaves. Lebensmittelchemie. [Link]
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Matsuda, H., Simoda, H., Yamahara, J., & Yoshikawa, M. (1999). Effects of Phyllodulcin, Hydrangenol, and Their 8-O-Glucosides, and Thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on Passive Cutaneous Anaphylaxis Reaction in Rats. Biological & Pharmaceutical Bulletin, 22(8), 870-872. [Link]
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Kim, S., Park, S., Kang, S., & Lee, J. (2023). Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation. Cosmetics, 10(3), 83. [Link]
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Myung, D. B., Han, H. S., Shin, J. S., Park, J. Y., Hwang, H. J., Kim, H. J., Ahn, H. S., Lee, S. H., & Lee, K. T. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. Nutrients, 11(10), 2354. [Link]
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Kwon, H., Choi, E., Jeong, J., Choi, W. S., Kim, D. H., & Jung, J. W. (2022). Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice. Antioxidants, 11(2), 236. [Link]
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Zhang, H., Matsuda, H., Kumahara, A., Ito, Y., Nakamura, S., & Yoshikawa, M. (2007). New type of anti-diabetic compounds from the processed leaves of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium). Semantic Scholar. [Link]
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Kwon, H., Choi, E., Jeong, J., Choi, W. S., Kim, D. H., & Jung, J. W. (2022). Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice. Antioxidants (Basel, Switzerland), 11(2), 236. [Link]
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Han, J., Yang, K., Li, G., Lee, J., Kim, D. H., & Jung, M. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Processes, 9(1), 154. [Link]
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Zhang, H., Matsuda, H., Yamashita, C., Nakamura, S., & Yoshikawa, M. (2008). Hydrangeic acid from the processed leaves of Hydrangea macrophylla var. thunbergii as a new type of anti-diabetic compound. European Journal of Pharmacology, 586(1-3), 323-330. [Link]
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Ibrahim, R. K., & Towers, G. H. N. (1962). Studies of hydrangenol in Hydrangea macrophylla Ser. II. Biosynthesis of hydrangenol from C14-labelled compounds. Canadian Journal of Biochemistry and Physiology, 40(4), 449-453. [Link]
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Moll, J., Scherer, M., & Schmalko, O. (2021). VIS-NIR Modeling of Hydrangenol and Phyllodulcin Contents in Tea-Hortensia (Hydrangea macrophylla subsp. serrata). Plants, 10(11), 2496. [Link]
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Al-Yafeai, A., & Böhm, V. (2024). In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. Preprints.org. [Link]
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(3S)-Hydrangenol 8-O-Glucoside Pentaacetate as a Dual Cholinesterase Inhibitor: A Technical Guide
Introduction: The Growing Imperative for Novel Cholinesterase Inhibitors
Alzheimer's disease (AD) presents a formidable challenge to global healthcare, characterized by a progressive decline in cognitive function.[1] A key pathological feature of AD is the deficit in the neurotransmitter acetylcholine, primarily due to its rapid hydrolysis by cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] While AChE is the primary enzyme responsible for this breakdown at synaptic clefts, BChE also plays a significant role, particularly in the later stages of the disease.[1] Consequently, the inhibition of both these enzymes is a cornerstone of symptomatic treatment for AD.[2][3]
Natural products have historically been a rich source of novel therapeutic agents.[3] The isocoumarin (3S)-Hydrangenol 8-O-glucoside pentaacetate (HGP), derived from plants of the Hydrangea genus, has emerged as a promising candidate in the search for new cholinesterase inhibitors.[1][4] This technical guide provides an in-depth analysis of the cholinesterase inhibitory properties of HGP, its mechanism of action, and a detailed protocol for the determination of its inhibitory potency.
Cholinesterase Inhibitory Profile of this compound
Recent in vitro studies have demonstrated that this compound acts as a dual inhibitor of both AChE and BChE.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Enzyme | IC50 Value (µM) |
| Acetylcholinesterase (AChE) | 22.66 ± 1.63[1] |
| Butyrylcholinesterase (BChE) | 41.02 ± 3.03[1] |
These findings indicate that HGP is a moderately potent inhibitor of both enzymes, with a slight preference for AChE.
Mechanism of Inhibition: A Non-Competitive Interaction
Kinetic analysis has revealed that HGP exhibits a non-competitive mode of inhibition against both AChE and BChE.[1] This is a significant finding, as it suggests that HGP does not bind to the active site of the enzyme where acetylcholine is hydrolyzed. Instead, it is proposed to interact with the peripheral anionic site (PAS) of the cholinesterases.[1]
The PAS is an allosteric binding site located at the entrance of the active site gorge.[1] By binding to the PAS, HGP can induce a conformational change in the enzyme, thereby reducing its catalytic efficiency without directly competing with the substrate.[1] This mode of action is advantageous as it can be effective even at high substrate concentrations.
Below is a diagram illustrating the proposed non-competitive inhibition mechanism of HGP.
Caption: Workflow for the cholinesterase inhibition assay.
Step-by-Step Protocol:
-
Plate Setup: Design the 96-well plate to include wells for a blank (no enzyme), a negative control (enzyme, no inhibitor), a positive control (enzyme with a known inhibitor like Donepezil), and the test compound (HGP) at various concentrations.
-
Reagent Addition:
-
To each well (except the blank), add 25 µL of the appropriate enzyme solution (AChE or BChE).
-
Add 25 µL of the HGP solution at varying concentrations (typically a serial dilution) or the vehicle (DMSO in assay buffer) to the respective wells. The final DMSO concentration should be kept below 1% to avoid affecting enzyme activity. [5] * Add 125 µL of the assay buffer to all wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the DTNB solution to each well, followed by 25 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE).
-
Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every minute for 10-15 minutes) or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of HGP using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test) / Rate of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value can be determined by non-linear regression analysis of the dose-response curve.
-
Conclusion and Future Directions
This compound demonstrates promising dual inhibitory activity against both AChE and BChE through a non-competitive mechanism involving the peripheral anionic site. This mode of action, coupled with its natural origin, makes HGP a compelling candidate for further investigation in the development of novel therapeutics for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.
Future research should focus on in vivo studies to evaluate the efficacy and safety of HGP in animal models of Alzheimer's disease. Furthermore, structure-activity relationship studies could be conducted to optimize the chemical structure of HGP to enhance its inhibitory potency and selectivity.
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(3S)-Hydrangenol 8-O-glucoside pentaacetate: A Technical Guide to its Therapeutic Potential in Neurodegenerative and Inflammatory Disorders
Foreword: Unveiling the Therapeutic Promise of a Modified Natural Product
Nature has perennially served as a vast repository of bioactive compounds, offering intricate molecular scaffolds for the development of novel therapeutics. (3S)-Hydrangenol 8-O-glucoside pentaacetate, a derivative of a natural product isolated from Hydrangea macrophylla, stands as a compelling example of this paradigm.[1][2][3] While its parent compounds, hydrangenol and its glucoside, have shown a spectrum of biological activities including anti-allergic and anti-inflammatory effects, the pentaacetate derivative has emerged as a particularly promising candidate for the treatment of neurodegenerative diseases, most notably Alzheimer's disease.[3][4][5]
This technical guide provides an in-depth exploration of the therapeutic applications of this compound, with a primary focus on its role as a dual cholinesterase inhibitor. We will delve into the mechanistic underpinnings of its action, provide detailed, field-proven experimental protocols for its evaluation, and present a framework for its further investigation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of natural product-based therapeutics.
Core Therapeutic Hypothesis: Dual Cholinesterase Inhibition for Neurodegenerative Disease
The central therapeutic hypothesis for this compound revolves around its ability to dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] In the context of Alzheimer's disease, the progressive decline in cognitive function is linked to a deficit in the neurotransmitter acetylcholine.[4][6] Both AChE and BChE are responsible for the hydrolysis of acetylcholine in the synaptic cleft.[4][6] By inhibiting these enzymes, this compound can increase the synaptic residence time of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially alleviating cognitive symptoms.
A pivotal study has demonstrated that this compound (referred to therein as HGP) acts as a selective and non-competitive inhibitor of both AChE and BChE.[4][6] This non-competitive mode of inhibition, targeting a peripheral anionic site, is a significant advantage as it can be effective even with varying substrate concentrations.[4]
Mechanistic Insights from In Silico Modeling
Molecular docking studies have provided a structural basis for the inhibitory activity of this compound.[4] These computational analyses reveal that the molecule favorably binds to the peripheral anionic sites of both AChE and BChE through hydrophobic interactions.[4][6] This interaction is crucial for its non-competitive inhibition profile.
Preclinical Evaluation Workflow: A Step-by-Step Guide
The following sections outline a comprehensive, self-validating workflow for the preclinical assessment of this compound. The causality behind each experimental choice is explained to provide a robust framework for investigation.
In Vitro Assessment of Cholinesterase Inhibition
The foundational step in validating the therapeutic potential of this compound is to quantify its inhibitory activity against AChE and BChE. The Ellman's method provides a reliable and widely accepted colorimetric assay for this purpose.[7][8][9]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) substrate solutions (15 mM in deionized water).[9]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in 0.1 M phosphate buffer, pH 8.0).[9]
-
AChE (from electric eel) and BChE (from equine serum) enzyme solutions (0.25 U/mL in phosphate buffer).[8]
-
This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
25 µL of the test compound solution at various concentrations.
-
50 µL of phosphate buffer (pH 8.0).
-
25 µL of the respective enzyme solution (AChE or BChE).
-
-
Incubate the plate at 25°C for 15 minutes.[8]
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10 minutes using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Table 1: Reported In Vitro Cholinesterase Inhibitory Activity of this compound
| Enzyme | IC50 (µM) | Inhibition Type |
| Acetylcholinesterase (AChE) | 22.66 ± 1.63 | Non-competitive |
| Butyrylcholinesterase (BChE) | 41.02 ± 3.03 | Non-competitive |
Data extracted from Hwang J, et al. (2021).[4][6]
Investigating Anti-Inflammatory and Anti-Allergic Potential
Given the known anti-allergic properties of the parent compound, hydrangenol 8-O-glucoside, it is prudent to investigate whether the pentaacetate derivative retains these activities.[3][5] Chronic inflammation is also a key feature of neurodegenerative diseases, making anti-inflammatory activity a desirable secondary characteristic.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Inhibition of Albumin Denaturation)
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[10][11]
-
Reaction Mixture Preparation:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 0.1%).
-
Use Diclofenac sodium as a positive control.
-
-
Assay Procedure:
-
In a reaction tube, mix 0.2 mL of 1% BSA solution with 2.8 mL of phosphate-buffered saline (PBS, pH 6.4) and 2 mL of the test compound solution.[12]
-
For the control, use 2 mL of the solvent instead of the test compound solution.
-
Incubate the mixtures at 37°C for 15 minutes.[12]
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 15 minutes.[12]
-
After cooling, measure the absorbance of the solutions at 660 nm.[12]
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Experimental Protocol: In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a classic in vivo assay to evaluate Type I hypersensitivity reactions.[1][13][14]
-
Sensitization:
-
Inject mice intradermally in the ear pinna with an anti-dinitrophenol (DNP) IgE monoclonal antibody.[13]
-
-
Compound Administration:
-
After 24 hours, administer this compound orally or intraperitoneally at various doses.
-
-
Antigen Challenge:
-
Evaluation:
-
Data Analysis:
-
Compare the amount of dye extravasation in the treated groups to the vehicle control group to determine the percentage of inhibition of the PCA reaction.
-
Visualizing the Scientific Framework
To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Caption: Mechanism of action at the cholinergic synapse.
Concluding Remarks and Future Directions
This compound presents a compelling profile as a dual cholinesterase inhibitor with potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease. Its non-competitive mode of inhibition offers a distinct advantage, and the potential for ancillary anti-inflammatory and anti-allergic activities further enhances its therapeutic promise.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to assess its bioavailability, metabolic stability, and blood-brain barrier permeability. Furthermore, in vivo efficacy studies in relevant animal models of Alzheimer's disease are crucial to translate these promising in vitro findings into tangible therapeutic outcomes. The detailed protocols and conceptual framework provided in this guide serve as a robust starting point for these critical next steps in the drug development pipeline.
References
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Charles River Laboratories. (n.d.). Passive Cutaneous Anaphylaxis (PCA) Model. Retrieved from [Link]
- Hakeem, I. J. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management.
- Wondrak, G. T. (2014). Measuring Local Anaphylaxis in Mice. Journal of Visualized Experiments, (92), e52134.
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Creative Bioarray. (n.d.). Passive Cutaneous Anaphylaxis Model. Retrieved from [Link]
- Chandra, S., Chatterjee, P., Dey, P., & Bhattacharya, S. (2012). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences and Research, 3(8), 2631-2635.
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ResearchGate. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Retrieved from [Link]
- Hwang, J., Youn, K., Lim, G., Lee, J., Kim, D. H., & Jun, M. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Nutrients, 13(1), 254.
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MDPI. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. Retrieved from [Link]
-
ResearchGate. (2025). Assessing the Binding of Cholinesterase Inhibitors by Docking and Molecular Dynamics Studies. Retrieved from [Link]
-
ResearchGate. (2025). How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?. Retrieved from [Link]
- Ning, J., et al. (2019). Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model. Frontiers in Immunology, 10, 277.
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International Journal of Current Microbiology and Applied Sciences. (2019). Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants from Saurashtra. Retrieved from [Link]
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ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
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Weber Lab. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Retrieved from [Link]
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INRAE. (2021). Hwang_2021_Nutrients_13_. Retrieved from [Link]
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Spectroscopic Characterization of (3S)-Hydrangenol 8-O-Glucoside Pentaacetate: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for (3S)-Hydrangenol 8-O-glucoside pentaacetate, a natural product isolated from the herbs of Hydrangea macrophylla[1][2]. Designed for researchers in natural product chemistry, pharmacology, and drug development, this document outlines the structural elucidation of this complex molecule through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the rationale behind experimental choices and provide a foundational understanding of the spectral features characteristic of isocoumarin glycosides. The protocols and data interpretations herein serve as a robust reference for the characterization of related compounds.
Introduction: The Structural Significance of this compound
This compound (CAS 113270-99-8) is a derivative of hydrangenol, a dihydroisocoumarin known for its presence in various Hydrangea species[1][3]. The molecule consists of a hydrangenol aglycone, a β-D-glucopyranoside moiety attached at the C-8 position, and five acetate groups protecting the hydroxyls of the sugar and the phenolic hydroxyl on the phenyl substituent. Its molecular formula is C₃₁H₃₂O₁₄, with a molecular weight of 628.58 g/mol [4][5][6]. The acetylation of the parent glycoside enhances its stability and lipophilicity, making it a common target for isolation and a valuable standard for analytical studies.
The precise characterization of such molecules is paramount for understanding their biosynthetic pathways, pharmacological activities, and potential as therapeutic agents. NMR and MS are the cornerstone techniques for this purpose, providing unambiguous evidence of connectivity, stereochemistry, and molecular mass.
Mass Spectrometry (MS) Analysis
Mass spectrometry is critical for determining the molecular weight and elemental composition, and for obtaining structural information through fragmentation analysis. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.
Expected High-Resolution Mass Spectrum (HR-ESI-MS)
In a positive ion mode ESI-MS experiment, the compound is expected to be detected as adducts, most commonly with sodium ([M+Na]⁺) or potassium ([M+K]⁺), and to a lesser extent, as a protonated molecule ([M+H]⁺).
| Ion Species | Calculated m/z |
| [C₃₁H₃₂O₁₄+H]⁺ | 629.1868 |
| [C₃₁H₃₂O₁₄+Na]⁺ | 651.1687 |
| [C₃₁H₃₂O₁₄+K]⁺ | 667.1427 |
The high-resolution measurement of these ions allows for the confident determination of the elemental formula, C₃₁H₃₂O₁₄, which aligns with the proposed structure.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
MS/MS analysis, through Collision-Induced Dissociation (CID), provides insight into the molecule's structure. The most labile bond in O-glycosides is the glycosidic bond between the anomeric carbon (C-1') and the aglycone oxygen[7]. For the pentaacetate derivative, fragmentation is highly predictable.
The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the peracetylated glucose moiety as a neutral fragment. This yields a protonated aglycone ion. A characteristic ion for a peracetylated hexose is found at m/z 331.
Key Expected Fragment Ions in Positive Mode MS/MS of [M+H]⁺ (m/z 629.18):
-
m/z 299.09: [Aglycone+H]⁺. This ion results from the cleavage of the glycosidic bond with the loss of the 330 Da peracetylated glucose moiety.
-
m/z 331.11: [Peracetylated Glucosyl]⁺ oxonium ion. This is a diagnostic ion for peracetylated glucose. Its presence is strong evidence for the sugar component.
-
Subsequent fragments: Further fragmentation of the m/z 331 ion through sequential losses of acetic acid (60 Da) or ketene (42 Da) can be observed (e.g., m/z 271, 211, 169, 109), confirming its identity.
The diagram below illustrates this primary fragmentation logic.
Caption: Predicted MS/MS fragmentation of the protonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete structural assignment. The analysis is logically divided into the aglycone (hydrangenol) and the peracetylated glucoside moieties.
¹H-NMR Spectroscopy
The ¹H-NMR spectrum reveals the number of different types of protons and their connectivity.
Expected ¹H-NMR Data (500 MHz, CDCl₃):
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| Aglycone | |||||
| 3 | ~4.65 | dd | 11.5, 3.5 | 1H | H-3 |
| 4a | ~3.15 | dd | 16.5, 11.5 | 1H | H-4a |
| 4b | ~3.05 | dd | 16.5, 3.5 | 1H | H-4b |
| 5 | ~7.90 | d | 8.0 | 1H | H-5 |
| 6 | ~7.05 | t | 8.0 | 1H | H-6 |
| 7 | ~6.95 | d | 8.0 | 1H | H-7 |
| 2'' | ~7.25 | d | 8.5 | 2H | H-2'', H-6'' |
| 3'' | ~7.10 | d | 8.5 | 2H | H-3'', H-5'' |
| OAc-4'' | ~2.30 | s | - | 3H | Phenyl Acetate |
| Glucoside | |||||
| 1' | ~5.15 | d | 7.5 | 1H | H-1' (Anomeric) |
| 2' | ~5.25 | t | 9.5 | 1H | H-2' |
| 3' | ~5.35 | t | 9.5 | 1H | H-3' |
| 4' | ~5.10 | t | 9.5 | 1H | H-4' |
| 5' | ~3.90 | ddd | 9.5, 5.0, 2.5 | 1H | H-5' |
| 6'a | ~4.30 | dd | 12.5, 5.0 | 1H | H-6'a |
| 6'b | ~4.15 | dd | 12.5, 2.5 | 1H | H-6'b |
| OAc-2' | ~2.02 | s | - | 3H | Acetate |
| OAc-3' | ~2.04 | s | - | 3H | Acetate |
| OAc-4' | ~2.06 | s | - | 3H | Acetate |
| OAc-6' | ~2.08 | s | - | 3H | Acetate |
-
Causality: The downfield shift of the sugar protons (H-1' to H-6') compared to non-acetylated glucose is due to the deshielding effect of the acetyl carbonyl groups. The anomeric proton (H-1') at ~5.15 ppm with a large coupling constant (~7.5 Hz) is characteristic of a β-configuration. The protons at C-4 (H-4a, H-4b) appear as a pair of doublets of doublets (dd), typical for diastereotopic methylene protons adjacent to a chiral center.
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum identifies all unique carbon atoms in the molecule.
Expected ¹³C-NMR Data (125 MHz, CDCl₃):
| Position | δ (ppm) | Assignment |
| Aglycone | ||
| 1 | ~165.0 | C=O (Lactone) |
| 3 | ~78.0 | C-3 |
| 4 | ~35.0 | C-4 |
| 4a | ~138.0 | C-4a |
| 5 | ~128.0 | C-5 |
| 6 | ~118.0 | C-6 |
| 7 | ~116.0 | C-7 |
| 8 | ~155.0 | C-8 |
| 8a | ~110.0 | C-8a |
| 1'' | ~135.0 | C-1'' |
| 2'', 6'' | ~129.0 | C-2'', C-6'' |
| 3'', 5'' | ~122.0 | C-3'', C-5'' |
| 4'' | ~151.0 | C-4'' |
| Glucoside | ||
| 1' | ~100.5 | C-1' (Anomeric) |
| 2' | ~71.5 | C-2' |
| 3' | ~72.8 | C-3' |
| 4' | ~68.5 | C-4' |
| 5' | ~72.0 | C-5' |
| 6' | ~62.0 | C-6' |
| Acetates | ||
| C=O | ~169.0-170.5 | 5 x Acetyl C=O |
| CH₃ | ~20.5-21.0 | 5 x Acetyl CH₃ |
-
Causality: The lactone carbonyl (C-1) is significantly downfield (~165.0 ppm). The anomeric carbon (C-1') at ~100.5 ppm is characteristic for an O-glycoside. The five acetyl carbonyls resonate in the ~169-171 ppm region, while their corresponding methyl carbons appear around ~20-21 ppm.
2D-NMR for Structural Elucidation
2D NMR experiments are essential to connect the puzzle pieces from 1D spectra into a complete molecular structure.
Caption: Key 2D NMR correlations for structural assignment.
-
COSY (Correlation Spectroscopy): Confirms proton-proton couplings within the same spin system. It would show the chain of connectivity from H-1' through H-6' in the glucose unit and the coupled aromatic protons (H-5, H-6, H-7) in the hydrangenol core.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. The critical HMBC correlation would be from the anomeric proton (H-1') to the aglycone carbon C-8. This three-bond correlation definitively establishes the glycosylation site. Similarly, correlations from the acetate methyl protons to their respective carbonyl carbons and to the sugar carbons (e.g., OAc-2' methyl protons to C-2') confirm the positions of the acetate groups.
Experimental Protocols
Achieving high-quality, reproducible data requires standardized experimental protocols.
Sample Preparation
-
Compound Isolation: this compound is isolated from a crude extract of Hydrangea macrophylla using chromatographic techniques (e.g., silica gel column chromatography followed by preparative HPLC)[3].
-
NMR Sample: Accurately weigh ~5 mg of the purified compound and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
MS Sample: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. For analysis, dilute this stock solution to ~1-10 µg/mL with the initial mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
¹H-NMR: Acquisition with a 30° pulse, 16 scans, relaxation delay of 1.0 s.
-
¹³C-NMR: Proton-decoupled acquisition, 1024 scans, relaxation delay of 2.0 s.
-
2D Experiments (COSY, HSQC, HMBC): Acquired using standard Bruker pulse programs, optimizing spectral widths and acquisition times for the compound.
-
-
Mass Spectrometry:
-
Instrument: Agilent 6545 Q-TOF LC/MS system (or equivalent).
-
Ionization Mode: ESI, positive.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temp: 325 °C.
-
MS/MS: Collision energy ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of MS and multi-dimensional NMR data. Mass spectrometry confirms the molecular formula and reveals the primary structural components—the aglycone and the peracetylated sugar—through predictable fragmentation. NMR spectroscopy, particularly through key HMBC correlations, provides the definitive evidence for the precise location of the glycosidic linkage and the acetate groups, completing the structural puzzle. The workflows and interpretive logic detailed in this guide provide a robust framework for researchers engaged in the characterization of complex natural products.
References
-
MDPI. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
DergiPark. (2024). In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)-8-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxy-3,4-Dihydroisochromen-1-One. Retrieved from [Link]
-
Semantic Scholar. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]
-
PubMed. (2023). A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis. Retrieved from [Link]
Sources
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Methodological & Application
Application Notes and Protocols for the Synthesis of (3S)-Hydrangenol 8-O-glucoside pentaacetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of (3S)-Hydrangenol 8-O-glucoside and its Derivatives
(3S)-Hydrangenol is a naturally occurring dihydroisocoumarin found in the plants of the Hydrangea genus.[1] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, anti-allergic, and anti-diabetic properties. Glycosylation, the attachment of sugar moieties to organic molecules, can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds, often enhancing their solubility, stability, and bioavailability. The 8-O-glucoside of (3S)-Hydrangenol is a key natural derivative, and its pentaacetate form is a crucial intermediate for further chemical modifications and structure-activity relationship (SAR) studies. The acetyl groups serve as protecting groups for the hydroxyls of the glucose moiety, allowing for selective reactions on other parts of the molecule. This guide provides a comprehensive, step-by-step protocol for the chemical synthesis of (3S)-Hydrangenol 8-O-glucoside pentaacetate, designed for researchers in medicinal chemistry and drug discovery.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and regiochemistry. The overall strategy involves:
-
Enantioselective Synthesis of the Aglycone, (3S)-Hydrangenol: Achieving the correct stereochemistry at the C3 position is critical for biological activity.
-
Regioselective Protection of the 4'-Hydroxyl Group: To direct the subsequent glycosylation to the desired 8-hydroxyl position, the more reactive 4'-phenolic hydroxyl group must be temporarily protected.
-
Glycosylation of the 8-Hydroxyl Group: Introduction of the glucose moiety at the sterically hindered 8-position.
-
Deprotection of the 4'-Hydroxyl Group: Removal of the protecting group to yield (3S)-Hydrangenol 8-O-glucoside.
-
Peracetylation: Acetylation of all five hydroxyl groups on the glucose moiety and the remaining phenolic hydroxyl group.
This synthetic approach is designed to be robust and adaptable, providing a clear pathway to the target molecule and its analogs.
Visualizing the Synthetic Pathway
Sources
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of (3S)-Hydrangenol 8-O-glucoside pentaacetate
Abstract: This document provides a comprehensive guide for the quantitative analysis of (3S)-Hydrangenol 8-O-glucoside pentaacetate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology from sample preparation to data analysis. The rationale behind each step is explained to ensure scientific integrity and facilitate method adaptation and troubleshooting.
Introduction: The Significance of this compound Analysis
(3S)-Hydrangenol, a dihydroisocoumarin primarily isolated from the leaves of Hydrangea serrata, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-allergic, and anti-diabetic properties[1]. Its glycosidic forms are also subjects of extensive research. The pentaacetate derivative of (3S)-Hydrangenol 8-O-glucoside (CAS No. 113270-99-8) is a key compound, often used as a stable analytical reference standard or a prodrug form in pharmaceutical studies[2][3]. The acetylation of the glucoside enhances its lipophilicity, which can influence its pharmacokinetic profile and analytical behavior.
Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro bioactivity assays. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility[4][5]. This application note details a robust RP-HPLC method optimized for the analysis of this acetylated phenolic glycoside.
Foundational Principles: Why Reversed-Phase HPLC?
The selection of an appropriate chromatographic mode is the cornerstone of method development. For this compound, Reversed-Phase HPLC (RP-HPLC) is the logical choice.
-
Analyte Polarity: The core structure of hydrangenol is moderately polar. The addition of a glucose moiety increases its polarity. However, the peracetylation of the sugar hydroxyls and the phenolic hydroxyl group significantly increases its hydrophobicity. RP-HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is ideally suited for retaining and separating such moderately nonpolar to nonpolar compounds[6].
-
Method Versatility: RP-HPLC is the most common mode of HPLC, accounting for a vast majority of published methods[6]. This widespread use has led to the development of a wide variety of stable and efficient stationary phases (e.g., C18, C8), providing ample opportunity for method optimization.
-
Aqueous Mobile Phases: RP-HPLC employs aqueous-organic mobile phases (e.g., water-acetonitrile or water-methanol), which are compatible with samples dissolved in polar solvents and are suitable for UV detection[6].
The challenge with some polar compounds in RP-HPLC is poor retention[7][8]. However, the pentaacetate functionalization of our target analyte mitigates this issue by increasing its interaction with the hydrophobic C18 stationary phase.
Experimental Workflow
The overall analytical process can be visualized as a sequential workflow, from initial sample handling to final data interpretation.
Figure 1: A high-level overview of the analytical workflow for HPLC analysis.
Detailed Materials and Methodologies
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
-
Chromatography Column: A C18 reversed-phase column (e.g., Waters Sunfire C18, 250 x 4.6 mm, 5 µm) is recommended for its robustness and excellent peak shape for phenolic compounds[4][9].
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Syringe Filters: 0.45 µm PTFE membrane filters for sample clarification.
-
HPLC Vials: 2 mL amber glass vials with PTFE septa.
Reagents and Standards
-
This compound analytical standard: Purity ≥98%[2].
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: Deionized water, purified to a resistivity of 18.2 MΩ·cm (Type I).
-
Formic Acid (FA): LC-MS grade.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. The addition of a small amount of acid is crucial to suppress the ionization of any residual phenolic hydroxyl groups, ensuring consistent retention times and sharp peaks[10].
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water. This composition ensures the solubility of the relatively nonpolar analyte while being compatible with the initial mobile phase conditions.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the diluent.
Sample Preparation
The appropriate sample preparation protocol is critical to remove interferences and ensure the longevity of the HPLC column[11][12][13].
-
Solid Samples (e.g., herbal extracts, formulations):
-
Accurately weigh a sample amount expected to contain the analyte within the calibration range.
-
Add a known volume of diluent.
-
Vortex for 1 minute and sonicate for 15 minutes to facilitate extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
-
Liquid Samples (e.g., in vitro assay solutions):
-
Dilute the sample as needed with the diluent to bring the analyte concentration into the calibration range.
-
-
Filtration: Filter the supernatant or the diluted liquid sample through a 0.45 µm PTFE syringe filter into an HPLC vial[11]. This step is mandatory to remove particulate matter that could damage the column and instrument.
HPLC Method Parameters
The following parameters have been optimized for the separation and quantification of this compound.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for moderately nonpolar compounds like acetylated glycosides[9][14]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures reproducible retention and symmetric peak shapes for phenolic compounds[10]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | 0-5 min: 50% B5-25 min: 50% to 90% B25-30 min: 90% B30.1-35 min: 50% B | A gradient is necessary to elute the nonpolar analyte in a reasonable time while ensuring good separation from any more polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Detection | DAD, 282 nm | Based on the UV spectrum of related hydrangenol compounds, which show significant absorbance around this wavelength[15]. A DAD allows for peak purity analysis. |
Data Analysis and System Suitability
Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is considered acceptable.
-
Sample Analysis: Determine the concentration of this compound in the prepared samples by interpolating their peak areas onto the calibration curve.
System Suitability
Before sample analysis, perform at least five replicate injections of a mid-range standard solution to verify the performance of the HPLC system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Method Validation and Trustworthiness
To ensure the reliability of the analytical data, the described method should be validated according to ICH (International Council for Harmonisation) guidelines. This self-validating process includes:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by analyzing a placebo/blank sample and by using a DAD to check for peak purity.
-
Linearity: Assessed by the R² value of the calibration curve over the specified concentration range.
-
Accuracy: Determined by performing recovery studies on spiked samples.
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the RSD.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of this compound. By leveraging a standard C18 reversed-phase column with a gradient elution of acidified water and acetonitrile, the method offers the necessary selectivity and robustness for accurate quantification. The explanation of the rationale behind key experimental choices and the inclusion of system suitability and validation criteria are intended to empower researchers to implement this protocol with confidence and to adapt it to their specific analytical challenges.
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- SIELC Technologies. (n.d.). Polar Compounds.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Labcompare. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
-
Zhang, R., et al. (2014). Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla. Molecules, 19(10), 16949-16956. Retrieved from [Link]
- Devaraj, R., et al. (2012). HPLC method for determination of acetylated arjunolic acid - a derivative of arjunolic acid from Terminalia arjuna and their antioxidant activity. International Journal of Research in Ayurveda and Pharmacy, 3(5), 725-728.
- Ibrahim, R. K., & Towers, G. H. N. (1962). Studies of hydrangenol in Hydrangea macrophylla Ser. II. Biosynthesis of hydrangenol from C14-labelled compounds. Canadian Journal of Biochemistry and Physiology, 40(4), 449-453.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- MySkinRecipes. (n.d.). This compound.
-
Myung, D. B., et al. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. Nutrients, 11(10), 2354. Retrieved from [Link]
-
Wang, M., et al. (2023). Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity. Molecules, 28(8), 3381. Retrieved from [Link]
-
Egorov, R. H., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. BMC Biochemistry, 10, 22. Retrieved from [Link]
- Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- BOC Sciences. (n.d.). This compound CAS NO.113270-99-8.
- Ncube, E. N., et al. (2014). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Applied Pharmaceutical Science, 4(11), 006-013.
-
Chen, Y. C., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules, 25(20), 4749. Retrieved from [Link]
-
Głowacki, R., et al. (2019). Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity. Molecules, 24(21), 3939. Retrieved from [Link]
- Proestos, C., & Komaitis, M. (2006). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Food Science, 71(1), C13-C19.
- Kılıç, T., & Yeşiloğlu, Y. (2013). Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials.
- ResearchGate. (n.d.). Chemical structure of hydrangenol.
- Sanches, M. B., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC.
-
Myung, D. B., et al. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. Nutrients, 11(10), 2354. Retrieved from [Link]
- ACUBIOCHEM. (n.d.). (3R)-Hydrangenol 8-O-glucoside pentaacetate.
- TargetMol. (n.d.). This compound.
- MedchemExpress. (n.d.). Hydrangenol | Antiphotoaging Agent.
- Vadile, H., et al. (2022). Recent Applications of UV-Visible Derivative Spectroscopic Method. Asian Journal of Pharmaceutical Analysis, 12(3), 159-165.
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Application Notes and Protocols for Cell-Based Assays Using (3S)-Hydrangenol 8-O-glucoside pentaacetate
Introduction: Unveiling the Therapeutic Potential of (3S)-Hydrangenol 8-O-glucoside pentaacetate
This compound is a derivative of hydrangenol, a naturally occurring dihydroisocoumarin found in plants of the Hydrangea genus.[1][2] While hydrangenol itself has been investigated for a range of biological activities including anti-inflammatory, antioxidant, and anti-allergic effects, its glucosides and their acetylated forms present unique properties for scientific investigation.[1][3][4] Notably, (3S)-Hydrangenol 8-O-glucoside and its pentaacetate derivative have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.[5][6][7][8]
The pentaacetate modification of the glucoside enhances its lipophilicity, potentially improving cell permeability and bioavailability in experimental systems. It is hypothesized that once inside the cell, esterases cleave the acetate groups, releasing the active glucoside or the aglycone, hydrangenol, to exert its biological effects. These application notes provide detailed protocols for cell-based assays to investigate the bioactivities of this compound, focusing on its potential as a cholinesterase inhibitor and an anti-inflammatory agent. The protocols are designed to be robust and self-validating, providing researchers with the tools to explore the therapeutic promise of this compound.
I. Assessment of Neuronal Activity: Cholinesterase Inhibition Assay
Scientific Rationale: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[8] this compound has been shown to be a dual inhibitor of both AChE and BChE.[8] This protocol describes a cell-based assay using a neuronal cell line to evaluate the cholinesterase inhibitory potential of the compound.
Experimental Workflow: Cholinesterase Inhibition Assay
Caption: Workflow for cell-based cholinesterase inhibition assay.
Protocol: Cholinesterase Inhibition in SH-SY5Y Neuroblastoma Cells
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic acid (for differentiation)
-
This compound
-
Donepezil (positive control)
-
DMSO (vehicle)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)
-
Acetylthiocholine iodide (ATChI) for AChE activity
-
Butyrylthiocholine iodide (BTChI) for BChE activity
-
96-well microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation into a more neuronal phenotype, seed cells in a 96-well plate and treat with 10 µM retinoic acid for 5-7 days.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the differentiation medium from the cells and add the compound dilutions.
-
Include wells with a known cholinesterase inhibitor (e.g., Donepezil) as a positive control and wells with vehicle (DMSO) as a negative control.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Enzyme Activity Measurement:
-
After incubation, gently wash the cells with PBS.
-
Lyse the cells by adding a suitable lysis buffer and incubating on ice.
-
In a new 96-well plate, add the cell lysates.
-
Prepare the reaction mixture containing Ellman's reagent and either ATChI (for AChE) or BTChI (for BChE) in phosphate buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Immediately start measuring the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader. The increase in absorbance is proportional to the cholinesterase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
| Parameter | Description | Example Value |
| Cell Line | Human neuroblastoma | SH-SY5Y |
| Positive Control | Known AChE inhibitor | Donepezil |
| Substrate | For AChE/BChE activity | ATChI/BTChI |
| Detection | Spectrophotometric | 412 nm |
| Endpoint | IC50 value | µM |
II. Evaluation of Anti-inflammatory Properties
Scientific Rationale: Inflammation is a critical component of many diseases. The parent compound, hydrangenol, has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and Nrf2.[1][9] The NF-κB pathway is a central regulator of pro-inflammatory gene expression, while the Nrf2 pathway controls the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[9] This section provides protocols to assess the anti-inflammatory potential of this compound in a macrophage cell line.
Signaling Pathways in Inflammation
Caption: Key signaling pathways in inflammation modulated by hydrangenol.
Protocol 1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Materials:
-
RAW 264.7 or BV-2 murine macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent
-
96-well plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a positive control (Dexamethasone) and a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Nitrite Measurement:
-
After 24 hours, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration.
-
Protocol 2: Western Blot Analysis of NF-κB and Nrf2 Pathway Proteins
Materials:
-
RAW 264.7 or BV-2 cells
-
LPS
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-p65, anti-p65, anti-Nrf2, anti-HO-1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with the compound, then stimulate with LPS as described above.
-
Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). Compare the expression levels of the target proteins between different treatment groups.
| Assay | Cell Line | Key Readouts | Expected Outcome with Active Compound |
| NO Production | RAW 264.7 / BV-2 | Nitrite levels | Decreased NO production |
| Western Blot | RAW 264.7 / BV-2 | p-p65, Nrf2, HO-1 | Decreased p-p65, Increased Nrf2 and HO-1 |
III. Investigating Skin Health and Anti-Aging Effects
Scientific Rationale: The parent compound, hydrangenol, has been shown to improve skin moisturization and reduce wrinkle formation by upregulating the AP-1 and Akt/PI3K signaling pathways in keratinocytes.[3] These pathways are involved in the synthesis of hyaluronic acid, a key molecule for skin hydration. This protocol outlines an assay to evaluate the effect of this compound on hyaluronic acid production in human keratinocytes.
Signaling in Skin Health
Caption: Simplified signaling pathway for hydrangenol-induced hyaluronic acid synthesis.
Protocol: Hyaluronic Acid (HA) Quantification in HaCaT Keratinocytes
Materials:
-
HaCaT human keratinocyte cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Hyaluronic Acid ELISA Kit
Procedure:
-
Cell Culture and Treatment:
-
Seed HaCaT cells in a 24-well plate and grow to confluence.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted HA.
-
If desired, lyse the cells to measure intracellular HA.
-
-
HA Quantification:
-
Use a commercially available Hyaluronic Acid ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of HA in the collected samples.
-
-
Data Analysis:
-
Generate a standard curve using the HA standards provided in the kit.
-
Calculate the concentration of HA in each sample.
-
Compare the levels of HA production in treated cells versus control cells.
-
IV. Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls and validation steps are essential:
-
Cytotoxicity Assessment: Before conducting any functional assays, it is crucial to determine the non-toxic concentration range of this compound on the specific cell line being used. This can be achieved using a standard MTT or MTS assay.
-
Positive and Negative Controls: The inclusion of appropriate positive and negative controls in every experiment is mandatory. For instance, a known inhibitor or activator of the pathway of interest should be used as a positive control, while a vehicle control (e.g., DMSO) serves as the negative control.
-
Dose-Response and Time-Course Experiments: To fully characterize the effects of the compound, it is recommended to perform dose-response studies to determine the optimal concentration and time-course experiments to identify the optimal time point for the observed effects.
-
Replication and Statistical Analysis: All experiments should be performed with a sufficient number of biological and technical replicates to ensure the reproducibility of the results. Appropriate statistical analyses should be applied to determine the significance of the observed effects.
References
-
Hwang J, et al. Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Nutrients. 2021 Jan 17;13(1):254. [Link][5][8]
-
Matsuda H, et al. Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats. Biol Pharm Bull. 1999 Aug;22(8):870-2. [Link]
-
Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation. MDPI. (2023, May 24). [Link][3]
-
Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway. PubMed. [Link][9]
-
Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. Royal Society of Chemistry. (2023, July 12). [Link][4]
-
Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway. ResearchGate. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrangenol - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Hydrangel 8-O-glucoside | CAS#:67600-94-6 | Chemsrc [chemsrc.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Experimental Design with (3S)-Hydrangenol 8-O-glucoside pentaacetate
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design and application of (3S)-Hydrangenol 8-O-glucoside pentaacetate. Drawing upon the known biological activities of its parent compounds, hydrangenol and its glucosides—which include anti-inflammatory, anti-allergic, and acetylcholinesterase (AChE) inhibitory effects—this guide outlines detailed protocols for evaluating the therapeutic potential of this promising natural product derivative. The protocols are designed to be self-validating systems, incorporating field-proven insights and adhering to the highest standards of scientific integrity.
Introduction: Scientific Background and Therapeutic Rationale
This compound is a derivative of hydrangenol, a dihydroisocoumarin found in plants of the Hydrangea genus[1]. The addition of a pentaacetate glucoside moiety is a common medicinal chemistry strategy to potentially enhance bioavailability and cell permeability. The parent molecule, hydrangenol, and its direct glucoside have demonstrated a range of biological activities. Notably, hydrangenol 8-O-glucoside has been identified as an acetylcholinesterase (AChE) inhibitor and has shown efficacy in inhibiting passive cutaneous anaphylaxis (PCA) reactions, suggesting anti-allergic properties[2][3][4]. Furthermore, the broader family of hydrangenol compounds has been associated with potent anti-inflammatory effects[5][6].
This scientific foundation provides a strong rationale for investigating this compound in three key therapeutic areas:
-
Inflammatory Disorders: Leveraging the known anti-inflammatory properties of hydrangenol.
-
Allergic Reactions: Based on the demonstrated inhibition of PCA by the parent glucoside.
-
Cognitive & Neurodegenerative Disorders: Stemming from its potential as an AChE inhibitor, a mechanism relevant to diseases like Alzheimer's[7].
These application notes provide a strategic framework and detailed, step-by-step protocols for the preclinical in vivo evaluation of this compound in validated animal models corresponding to these therapeutic areas.
Preliminary Studies: Foundational Requirements for In Vivo Research
Before proceeding to efficacy studies, two critical preliminary steps are essential to ensure data quality, reproducibility, and animal welfare: establishing a suitable vehicle formulation and conducting acute toxicity assessments.
Vehicle Formulation for a Hydrophobic Compound
This compound is predicted to have low aqueous solubility. A robust and non-toxic vehicle is crucial for achieving consistent dosing. Vesicular formulations and co-solvent systems are common strategies for delivering hydrophobic drugs[8][9][10]. A widely used and recommended starting formulation for preclinical studies involves a co-solvent system.
Recommended Vehicle Formulation:
| Component | Percentage | Purpose |
| DMSO | 5-10% | Primary solvent for the compound |
| PEG300/PEG400 | 30-40% | Co-solvent and solubility enhancer |
| Tween 80 | 5% | Surfactant to improve stability and prevent precipitation |
| Saline/PBS | 45-60% | Vehicle base to bring to final volume |
Protocol for Formulation Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the compound completely in the specified volume of DMSO.
-
Add PEG300/PEG400 and vortex thoroughly.
-
Add Tween 80 and vortex again to ensure a homogenous mixture.
-
Slowly add the saline or PBS dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity and absence of precipitate before administration. A clear solution is required for intravenous injection, while a stable suspension is acceptable for oral gavage.
A useful online tool for calculating volumes for such formulations is often provided by suppliers of research compounds[11].
Acute Toxicity Assessment (OECD Guideline Adapted)
An acute toxicity study is mandatory to determine the safety profile of the compound and to establish a safe dose range for efficacy studies. The following protocol is adapted from OECD guidelines, emphasizing the principles of the 3Rs (Reduction, Refinement, Replacement)[1][12].
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Animal Model: Use a single sex (typically female rats, e.g., Wistar or Sprague-Dawley) to reduce variability. Females are often slightly more sensitive.
-
Housing: House animals individually for 1-2 days before dosing for acclimatization.
-
Fasting: Fast animals overnight (withholding food but not water) before administration of the test substance[13].
-
Dosing:
-
Start with a single animal at a dose expected to be non-lethal but potentially toxic (e.g., 300 mg/kg).
-
If the animal survives, the next animal is dosed at a higher fixed level (e.g., 2000 mg/kg).
-
If the first animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).
-
This sequential dosing continues until a stopping criterion is met (e.g., 3 consecutive animals survive at the highest dose).
-
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior (tremors, convulsions, lethargy)[12].
-
Endpoint: The primary endpoint is mortality, but all signs of toxicity are recorded to identify target organs and determine the Maximum Tolerated Dose (MTD).
Efficacy Model 1: Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating acute inflammation and screening for anti-inflammatory drugs[14].
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) Model.
Protocol: Passive Cutaneous Anaphylaxis (PCA) in Mice
-
Animals: Male BALB/c mice (20-25 g).
-
Grouping: Randomize animals into groups (n=6-8 per group):
-
Group 1 (Negative Control): Vehicle treatment.
-
Group 2 (Positive Control): Cyproheptadine (or another mast cell stabilizer/antihistamine) treatment.
-
Groups 3-5 (Test Groups): this compound (e.g., 10, 30, 100 mg/kg, i.p. or p.o.).
-
-
Procedure: a. Sensitization (Day 1): Lightly anesthetize the mice. Intradermally inject 20 µL of anti-dinitrophenol (DNP) IgE antibody into the pinna of the left ear. Inject 20 µL of sterile PBS into the right ear as an internal control.[15][16] b. Treatment (Day 2): 24 hours after sensitization, administer the vehicle, positive control, or test compound. c. Challenge (Day 2): 30-60 minutes after treatment, intravenously inject each mouse with 200 µL of a solution containing the antigen (DNP-HSA) and Evans blue dye (e.g., 0.5% Evans blue in saline).[15]
-
Endpoint Analysis: a. Euthanasia and Tissue Collection: 30-60 minutes after the challenge, euthanize the mice by cervical dislocation. b. Dye Extravasation: Excise both ears and place them in separate tubes containing formamide. Incubate overnight at 63°C to extract the Evans blue dye.[17] c. Quantification: Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of dye extravasated is proportional to the intensity of the allergic reaction. Calculate the percentage inhibition for treated groups compared to the negative control.
Efficacy Model 3: Cognitive Enhancement Activity
The scopolamine-induced amnesia model is a widely accepted pharmacological model for studying deficits in learning and memory, particularly those involving the cholinergic system. Scopolamine is a muscarinic receptor antagonist that impairs memory formation, and compounds that can reverse this deficit are considered potential cognitive enhancers.[18][19][20]
Experimental Workflow: Scopolamine-Induced Amnesia
Sources
- 1. OECD acute toxicity tests: overview of guidelines [blog.yeswelab.fr]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. researchgate.net [researchgate.net]
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- 5. bio-protocol.org [bio-protocol.org]
- 6. protocols.io [protocols.io]
- 7. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 10. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | TargetMol [targetmol.com]
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- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 16. Humanized Mouse Model of Mast Cell-Mediated Passive Cutaneous Anaphylaxis and Passive Systemic Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 19. criver.com [criver.com]
- 20. scispace.com [scispace.com]
Application Notes and Protocols for (3S)-Hydrangenol 8-O-glucoside pentaacetate in Alzheimer's Disease Research Models
Introduction: A Novel Therapeutic Candidate for a Multifaceted Disease
Alzheimer's disease (AD) presents a complex pathological landscape characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau neurofibrillary tangles (NFTs).[1][2] These hallmark pathologies are accompanied by synaptic dysfunction, neuronal loss, and chronic neuroinflammation, ultimately leading to progressive cognitive decline. The intricate nature of AD necessitates the exploration of therapeutic agents with multimodal mechanisms of action.
(3S)-Hydrangenol 8-O-glucoside pentaacetate, a natural isocoumarin derived from Hydrangea macrophylla, has emerged as a compelling candidate for investigation in AD research.[3][4] Preclinical studies have identified it as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, a key player in memory and cognition.[3] Furthermore, the parent compound, hydrangenol, has demonstrated neuroprotective properties, including the suppression of neuroinflammation through the NF-κB pathway and activation of the Nrf2-mediated antioxidant response.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in established in vitro and in vivo models of Alzheimer's disease. The following protocols are designed to rigorously evaluate its therapeutic potential, from its impact on fundamental pathological processes to its effects on cognitive function.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C31H32O14 | [4][7] |
| CAS Number | 113270-99-8 | [4][8] |
| Appearance | Powder | [4] |
| Purity | >95% | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [8] |
Proposed Mechanism of Action in Alzheimer's Disease
The therapeutic potential of this compound in AD is hypothesized to stem from a combination of synergistic activities. The following diagram illustrates the key pathways through which this compound may exert its neuroprotective effects.
Caption: Proposed multimodal mechanism of this compound in AD.
In Vitro Evaluation Protocols
A tiered approach to in vitro screening is recommended to systematically assess the efficacy of this compound. These assays will provide critical data on its ability to mitigate key pathological features of AD at the cellular and molecular level.[2][9]
Neurotoxicity and Cell Viability Assays
Objective: To determine the protective effects of the compound against Aβ-induced neurotoxicity and to establish its own cytotoxicity profile.
Cell Models:
-
SH-SY5Y human neuroblastoma cells: A widely used and well-characterized neuronal cell line.
-
Primary cortical neurons: More physiologically relevant, but require more specialized culture techniques.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Aβ Oligomer-induced Toxicity: Add pre-aggregated Aβ1-42 oligomers (e.g., 10 µM) to the wells and incubate for 24-48 hours.[10] A control group with only Aβ1-42 and a vehicle control group should be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Alternative Assays:
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells, providing an index of cytotoxicity.[11][12]
-
ATP Cell Viability Assay: Quantifies ATP as an indicator of metabolically active cells.[11]
Amyloid-Beta Aggregation Assay
Objective: To assess the ability of the compound to inhibit the aggregation of Aβ peptides into fibrils.
Protocol: Thioflavin T (ThT) Fluorescence Assay [13][14][15]
-
Preparation of Aβ Monomers: Dissolve synthetic Aβ1-42 peptide in a suitable solvent like HFIP to ensure a monomeric starting state.[16][17] Lyophilize to remove the solvent.
-
Aggregation Reaction: Resuspend the Aβ1-42 monomer in an aggregation buffer (e.g., 20 mM phosphate buffer, pH 7.4) to a final concentration of 10-20 µM.
-
Compound Incubation: Add varying concentrations of this compound to the Aβ solution. Include a vehicle control.
-
Incubation and Monitoring: Incubate the mixture at 37°C with continuous gentle agitation.
-
ThT Fluorescence Measurement: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), take aliquots of the reaction mixture and add them to a solution of Thioflavin T (e.g., 5 µM).
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Compare the curves of the compound-treated samples to the control to determine the inhibitory effect.
Tau Phosphorylation Assay
Objective: To investigate the effect of the compound on the phosphorylation of tau protein.[18]
Cell Model: U2OS cell line stably expressing human tau.[19]
Protocol: Immunofluorescence-based Tau Phosphorylation Assay
-
Cell Culture and Treatment: Culture the tau-expressing U2OS cells on coverslips in a 24-well plate. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induction of Tau Phosphorylation: Induce tau hyperphosphorylation using an appropriate stimulus, such as okadaic acid, a phosphatase inhibitor.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific binding with 1% BSA.
-
Incubate with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the intensity of the phosphotau signal per cell using image analysis software.
-
Data Analysis: Compare the phosphotau levels in compound-treated cells to the control group.
In Vivo Evaluation Protocols
The use of transgenic mouse models of AD is crucial for evaluating the therapeutic efficacy of this compound in a complex biological system.[2][20]
Selection of Animal Models
The choice of a transgenic mouse model should be guided by the specific pathological features to be investigated.
| Model | Key Features | Age of Onset of Pathology |
| APP/PS1 | Overexpresses mutant human APP and PSEN1; develops Aβ plaques and gliosis. | 6-8 months |
| 5XFAD | Expresses five familial AD mutations; rapid and aggressive Aβ pathology. | 2 months |
| 3xTg-AD | Expresses mutant human APP, PSEN1, and MAPT; develops both Aβ plaques and tau tangles. | Plaques: 6 months, Tangles: 12 months |
Dosing and Administration
The route of administration and dosage of this compound should be determined based on pharmacokinetic and tolerability studies. Oral gavage is a common and clinically relevant route of administration.
Behavioral Testing
Behavioral assays are essential for assessing the impact of the compound on cognitive function.[21][22] A battery of tests targeting different aspects of learning and memory is recommended.[23][24]
-
Morris Water Maze (MWM): A widely used test for spatial learning and memory.[22]
-
Y-Maze: Assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[23][24]
-
Novel Object Recognition (NOR): Evaluates recognition memory.
Workflow for Behavioral Testing:
Caption: A sequential workflow for behavioral assessments in AD mouse models.
Histopathological and Biochemical Analysis
Following the completion of behavioral testing, brain tissue should be collected for detailed analysis of AD pathology.
-
Immunohistochemistry (IHC):
-
Aβ Plaque Load: Staining with antibodies such as 6E10 or 4G8.
-
Neuroinflammation: Staining for microglial (Iba1) and astrocytic (GFAP) markers.
-
Phosphorylated Tau: Staining with antibodies like AT8.
-
-
ELISA:
-
Quantification of soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Measurement of inflammatory cytokine levels (e.g., TNF-α, IL-1β).
-
-
Western Blotting:
-
Analysis of key signaling proteins involved in the compound's proposed mechanism of action (e.g., p-NF-κB, Nrf2, HO-1).
-
Assessment of synaptic protein levels (e.g., synaptophysin, PSD-95).
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. By systematically investigating its effects on neurotoxicity, Aβ aggregation, tau phosphorylation, and cognitive function, researchers can gain a comprehensive understanding of its therapeutic potential and mechanism of action. The multimodal nature of this compound, targeting both cholinergic deficits and underlying pathological processes, makes it a promising candidate for further investigation in the pursuit of effective treatments for this devastating neurodegenerative disease.
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Application Note: Guidelines for the Dissolution and Handling of (3S)-Hydrangenol 8-O-glucoside pentaacetate
Abstract and Core Principles
(3S)-Hydrangenol 8-O-glucoside pentaacetate is a derivative of a naturally occurring dihydroisocoumarin glycoside. The addition of five acetyl groups (pentaacetate) drastically alters its physicochemical properties, primarily by masking polar hydroxyl groups. This modification significantly decreases its polarity and aqueous solubility, rendering it a hydrophobic compound.[1][2] Achieving complete and stable dissolution is paramount for generating reliable and reproducible data in any experimental setting. This guide provides a comprehensive framework for selecting appropriate solvents and executing robust protocols for the preparation of stock and working solutions of this compound for various research applications. The central principle is to first create a highly concentrated primary stock in a strong organic solvent, followed by careful dilution into aqueous experimental media.
Physicochemical Profile & Solubility Rationale
Understanding the compound's properties is the foundation of a successful experimental design. The penta-acetylation of the glucoside moiety is the dominant structural feature influencing its solubility. Acetyl groups increase steric hindrance and reduce the capacity for hydrogen bonding with water, making the molecule lipophilic.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₃₁H₃₂O₁₄ | [4][5] |
| Molecular Weight | 628.58 g/mol | [4][6] |
| Appearance | White to off-white powder | [5] |
| CAS Number | 113270-99-8 | [4][6] |
| Aqueous Solubility | Predicted to be very low to insoluble. | Based on chemical structure; acetylation significantly decreases water solubility.[1] |
| Organic Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, ethanol and methanol. | Common for acetylated natural product glycosides.[7][8] |
| Storage (Solid) | 2-8°C or -20°C, sealed, dry, protected from light. | [4][6] |
| Storage (In Solvent) | -80°C for up to 1 year. | General recommendation for dissolved compounds to minimize degradation.[6] |
Strategic Solvent Selection for Experimental Systems
The choice of solvent is a critical decision that directly impacts not only the solubility of the compound but also the biological or analytical validity of the experiment. The primary goal is to use a solvent that can dissolve the compound at a high concentration and is compatible with the downstream application upon dilution.
Causality of Solvent Choice:
-
Dimethyl Sulfoxide (DMSO): Due to its high polarity and aprotic nature, DMSO is an exceptional solvent for a wide range of hydrophobic compounds. It is the recommended primary solvent for creating high-concentration stock solutions of this compound.
-
Ethanol (EtOH): A polar protic solvent, ethanol can also be used. However, it is generally less effective than DMSO at dissolving highly nonpolar compounds. Its primary advantage is often lower cytotoxicity in certain sensitive cell lines or for specific in vivo applications.[9]
-
Dimethylformamide (DMF): Similar to DMSO in its solvating power for hydrophobic compounds, but it is generally more toxic and less commonly used in cell-based assays.
Table 2: Comparison of Recommended Solvents for Stock Solution
| Solvent | Pros | Cons | Final Concentration Limit (Typical In Vitro) |
| DMSO | Excellent solvating power for hydrophobic compounds. Miscible with aqueous media. | Can be cytotoxic at concentrations >0.5%-1%.[10][11] May interfere with some assays. Can induce cellular differentiation or other off-target effects.[9][12] | < 0.5% (v/v) is recommended; always validate with a solvent control.[13] |
| Ethanol | Less cytotoxic than DMSO for some cell lines. Volatile and easily removed if necessary. | Lower solvating power than DMSO for highly hydrophobic compounds. Can have biological effects, particularly on ROS production.[10] | < 0.5% (v/v) ; effects can be more pronounced than DMSO on certain pathways.[10] |
Decision Workflow for Solvent Selection Below is a logical workflow to guide the selection of the most appropriate solvent system for your experiment.
Caption: Standard workflow for preparing stock and working solutions.
Troubleshooting and Quality Control
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve in DMSO stock. | Insufficient solvent volume or inactive mixing. Compound may have degraded. | - Verify calculations and balance calibration. - Use sonication and gentle warming (37°C) as described in Protocol 4.1. - If it still fails to dissolve, the compound integrity may be compromised. |
| Precipitate forms when diluting stock into aqueous media. | Exceeded aqueous solubility limit. Poor mixing technique. Cold medium. | - Crucial: Add the DMSO stock to the aqueous medium while vigorously vortexing to ensure rapid dispersion. [13][14] - Prepare a more dilute intermediate stock in DMSO, then perform the final dilution (this keeps the final DMSO % low but reduces the concentration shock). - Ensure the aqueous medium is pre-warmed. [14] |
| Inconsistent experimental results. | Compound precipitation in working solution. Degradation of stock solution. | - Always prepare working solutions fresh before each experiment. - Visually inspect working solutions for any signs of precipitation (cloudiness/crystals) before adding to the experiment. [15] - Avoid repeated freeze-thaw cycles of the main stock solution by using single-use aliquots. |
| Cell death or altered morphology in control wells. | DMSO concentration is too high for the specific cell line. | - Perform a dose-response experiment with only the solvent (e.g., 0.1% to 2% DMSO) to determine the highest non-toxic concentration for your specific assay and cell line. [10][11] - Ensure the final DMSO concentration is kept constant across all treatments, including the "no-compound" control. [12] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the solid compound and solvents.
-
Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Storage: Store the solid compound tightly sealed in a dry, cool, and well-ventilated place, protected from light. [4][16]* Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
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(3S)-Hydrangenol 8-O-glucoside pentaacetate: A Practical Guide for Synthesis, Characterization, and Application
An Application & Sourcing Guide for Drug Development Professionals
Abstract: (3S)-Hydrangenol 8-O-glucoside pentaacetate is a derivative of the naturally occurring isocoumarin glycoside, hydrangenol 8-O-glucoside, which has been isolated from plants such as Hydrangea macrophylla. While the parent compound has garnered interest for its potential biological activities, the pentaacetate derivative remains a niche molecule, primarily accessible through laboratory synthesis rather than commercial purchase. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing strategies, a detailed protocol for synthesis and purification, and potential applications based on the known activities of related compounds.
Part 1: Sourcing and Procurement
-
Custom Synthesis: Engage a contract research organization (CRO) specializing in carbohydrate and natural product chemistry to synthesize the target molecule. This is the most direct but often most expensive route.
-
In-house Synthesis from Precursors: The more common and cost-effective approach is to purchase a commercially available precursor and perform the acetylation in the laboratory. The logical precursor is (3S)-Hydrangenol 8-O-glucoside .
Table 1: Recommended Precursor Suppliers
| Precursor Compound | Recommended Supplier(s) | Catalog Number (Example) | Purity | Notes |
| (3S)-Hydrangenol 8-O-glucoside | MedChemExpress | HY-N1404 | >98% | A reliable source for the direct precursor. |
| Cayman Chemical | 20387 | >95% | Another option for sourcing the glycoside. | |
| (3S)-Hydrangenol | Sigma-Aldrich | SMB00277 | ≥95% (HPLC) | Can be used if a glucosylation step is feasible in-house prior to acetylation. |
Part 2: Laboratory Synthesis Protocol
The following protocol details the peracetylation of (3S)-Hydrangenol 8-O-glucoside to yield the pentaacetate derivative. This method is a standard procedure for acetylating hydroxyl groups in natural products.
Underlying Chemistry and Rationale
Acetylation is a common derivatization technique used to increase the lipophilicity of polar compounds, such as glycosides. This can enhance cell membrane permeability and bioavailability. The reaction employs acetic anhydride as the acetylating agent and pyridine as a catalyst and base to neutralize the acetic acid byproduct. The five free hydroxyl groups on the glucose moiety and the phenolic hydroxyl on the hydrangenol core are targeted for acetylation.
Materials and Reagents
-
(3S)-Hydrangenol 8-O-glucoside (e.g., MedChemExpress, HY-N1404)
-
Acetic Anhydride (AChO), analytical grade
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (e.g., 230-400 mesh)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Workflow
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 100 mg of (3S)-Hydrangenol 8-O-glucoside in 5 mL of anhydrous pyridine.
-
Acetylation Reaction: Cool the solution to 0°C in an ice bath. Slowly add 2.5 mL of acetic anhydride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. A typical mobile phase would be 1:1 Hexane:Ethyl Acetate. The product spot should have a higher Rf value (less polar) than the starting material.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding 10 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with 3 x 15 mL of DCM.
-
Washing: Combine the organic layers and wash successively with 2 x 20 mL of saturated NaHCO₃ solution (to remove excess acetic acid) and 1 x 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude product should be purified using silica gel column chromatography.
-
Column Preparation: Pack a glass column with silica gel in a hexane slurry.
-
Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white or off-white solid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of five new acetyl signals in the NMR spectrum and a corresponding mass increase in the MS analysis will confirm successful synthesis.
Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Part 3: Application Notes
Given that this compound is not extensively studied, its applications can be inferred from the known biological activities of its parent compound and other related natural products. The pentaacetate derivative is expected to exhibit increased lipophilicity, potentially leading to enhanced cellular uptake and modified biological activity.
Potential Research Areas
-
Anti-inflammatory Activity: The parent compound, hydrangenol, has demonstrated anti-inflammatory properties. Studies on the pentaacetate derivative could explore if this activity is retained or enhanced, possibly through inhibition of pro-inflammatory cytokines.
-
Antioxidant Assays: Isocoumarins are known for their antioxidant potential. The effect of acetylation on the radical scavenging ability of the hydrangenol core could be investigated using assays such as DPPH or ABTS.
-
Enzyme Inhibition Studies: Many natural product glycosides are inhibitors of enzymes like α-glucosidase, which is relevant to diabetes research. The pentaacetate derivative could be screened against a panel of metabolic enzymes.
-
Prodrug Development: The acetyl groups can be designed to be cleaved by intracellular esterases, releasing the active parent compound within the cell. This makes the pentaacetate a potential prodrug candidate for improving the delivery of (3S)-Hydrangenol 8-O-glucoside.
Experimental Design Considerations
-
Solubility: Due to acetylation, the pentaacetate derivative will have significantly different solubility properties compared to the parent glycoside. It is expected to be more soluble in organic solvents like DMSO, ethanol, and methanol, and less soluble in aqueous buffers. Prepare stock solutions in an appropriate organic solvent.
-
Cell-Based Assays: When using the compound in cell culture, ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).
-
Stability: Store the solid compound at -20°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C for short-term use. Assess stability in aqueous media, as the acetyl groups may be susceptible to hydrolysis.
Logical Relationship Diagram
Caption: Rationale for investigating the pentaacetate derivative based on its modified properties.
References
Cell permeability assay for (3S)-Hydrangenol 8-O-glucoside pentaacetate
Topic: Cell Permeability Assay for (3S)-Hydrangenol 8-O-glucoside pentaacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Bioavailability Potential of this compound
This compound is a flavonoid derivative isolated from the herbs of Hydrangea macrophylla.[1][2][3] With a molecular formula of C31H32O14 and a molecular weight of 628.58 g/mol , this natural product has garnered interest in the scientific community.[1][4] Recent studies have highlighted its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its therapeutic promise in neurodegenerative diseases.[5]
However, for any compound to exert a systemic therapeutic effect, it must first be absorbed into the bloodstream and reach its target site. Cell permeability is a critical determinant of a drug's oral bioavailability and overall pharmacokinetic profile.[6][7][8] This application note provides a comprehensive guide for researchers to assess the cell permeability of this compound using the industry-standard Caco-2 cell permeability assay.[9][10][11] This assay serves as a robust in vitro model of the human intestinal epithelium, providing valuable insights into a compound's potential for oral absorption.[9][10][12]
The principles and protocols detailed herein are designed to be a self-validating system, ensuring the generation of reliable and reproducible data. We will delve into the causality behind experimental choices, from cell culture to data analysis, empowering researchers to confidently evaluate the drug-like properties of this promising natural product.
The Scientific Rationale: Why Caco-2 is the Gold Standard for Permeability Screening
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human drug absorption.[11] Caco-2 cells, derived from a human colorectal carcinoma, spontaneously differentiate into a monolayer of polarized enterocytes when cultured on semi-permeable supports.[11][12] These differentiated cells exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various influx and efflux transporters.[10][12][13]
This makes the Caco-2 model particularly valuable as it can assess both passive diffusion and carrier-mediated transport, providing a more comprehensive picture of a compound's absorption potential compared to simpler models like the Parallel Artificial Membrane Permeability Assay (PAMPA).[10][14] While PAMPA is a useful high-throughput screen for passive permeability, the Caco-2 assay offers deeper mechanistic insights into potential drug efflux, a common reason for poor oral bioavailability.[10][14]
The primary outputs of the Caco-2 assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER). These quantitative parameters allow for the classification of a compound's permeability and the identification of potential interactions with efflux transporters like P-glycoprotein (P-gp).[11][13]
Experimental Workflow: A Visual Guide
Caption: Caco-2 Permeability Assay Workflow.
Detailed Protocol: Caco-2 Permeability Assay
This protocol is designed for a 24-well Transwell® system, but can be adapted for other formats.
Materials and Reagents
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12 mm diameter)
-
This compound (test compound)
-
Atenolol (low permeability control)
-
Propranolol (high permeability control)
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS system
Step-by-Step Methodology
Part 1: Caco-2 Cell Culture and Seeding
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[12]
-
Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell® Inserts: For permeability assays, seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[12]
-
Differentiation: Culture the cells on the Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.[13] Change the culture medium every 2-3 days.
Part 2: Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER) Measurement: Before the assay, measure the TEER of each well using a voltohmmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.[13][15]
-
Lucifer Yellow Permeability: To further confirm monolayer integrity, a Lucifer yellow rejection assay can be performed. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
Part 3: Bidirectional Permeability Assay
-
Preparation of Transport Buffer: Prepare a transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4) and warm it to 37°C.
-
Preparation of Dosing Solutions: Prepare dosing solutions of this compound, atenolol, and propranolol in the transport buffer at a final concentration of 10 µM.[10][15] A small percentage of a co-solvent like DMSO may be used if necessary, but should be kept below 1%.
-
Washing and Pre-incubation:
-
Gently remove the culture medium from the apical and basolateral compartments.
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[12]
-
-
Apical to Basolateral (A→B) Transport:
-
Add the dosing solution to the apical (donor) compartment (e.g., 0.5 mL).
-
Add fresh, pre-warmed transport buffer to the basolateral (receiver) compartment (e.g., 1.5 mL).[12]
-
-
Basolateral to Apical (B→A) Transport:
-
Add the dosing solution to the basolateral (donor) compartment (e.g., 1.5 mL).
-
Add fresh, pre-warmed transport buffer to the apical (receiver) compartment (e.g., 0.5 mL).[12]
-
-
Incubation: Incubate the plates for 2 hours at 37°C with gentle shaking (e.g., 50 rpm).[10][15]
-
Sampling: At the end of the incubation period, collect samples from both the donor and receiver compartments for each well.
Part 4: Sample Analysis
-
Quantification: Analyze the concentration of the test and control compounds in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor compartment (µmol/cm³)[12]
-
-
Calculate the efflux ratio (ER) using the following equation:
ER = Papp (B→A) / Papp (A→B) [13]
-
Data Interpretation: From Numbers to Insights
The calculated Papp and ER values provide a framework for classifying the permeability of this compound.
Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
This classification is a general guideline and may vary slightly between laboratories.[12]
Table 2: Sample Data for Control and Test Compounds in a Caco-2 Permeability Assay
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | Likely Efflux Substrate |
| Atenolol (Low Permeability) | 0.5 | 0.6 | 1.2 | Low | No |
| Propranolol (High Permeability) | 25 | 28 | 1.1 | High | No |
| This compound | Experimental Value | Experimental Value | Calculated Value | To be determined | To be determined |
An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an efflux transporter, such as P-gp.[11][13] If a high ER is observed, further studies with specific inhibitors (e.g., verapamil for P-gp) can be conducted to confirm the involvement of a particular transporter.[13]
Logical Framework for Permeability Assessment
Caption: Decision tree for interpreting Caco-2 permeability data.
Alternative and Complementary Assays
While the Caco-2 assay is a robust model, other assays can provide complementary information.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[14][16][17] It is a cost-effective way to screen a large number of compounds in the early stages of drug discovery.[16]
-
Madin-Darby Canine Kidney (MDCK) Assay: MDCK cells form tight monolayers and are often transfected with specific transporters (e.g., MDR1 for P-gp) to study the interaction of a compound with a single transporter.[18][19][20][21] This can be a valuable follow-up to a Caco-2 assay to confirm efflux transporter involvement.
Conclusion
Assessing the cell permeability of this compound is a critical step in evaluating its potential as a therapeutic agent. The Caco-2 permeability assay provides a reliable and predictive in vitro model for this purpose. By following the detailed protocol and data interpretation guidelines presented in this application note, researchers can generate high-quality data to inform lead optimization and candidate selection in their drug discovery programs. A thorough understanding of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is fundamental to successful drug development, and permeability is a cornerstone of this profile.[6][7][22]
References
- 1. This compound | Flavonoids | 113270-99-8 | Invivochem [invivochem.com]
- 2. This compound, CasNo.113270-99-8 BOC Sciences United States [bocscichem.lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 19. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 20. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of (3S)-Hydrangenol 8-O-glucoside pentaacetate in DMSO
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (3S)-Hydrangenol 8-O-glucoside pentaacetate. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the knowledge and protocols to achieve clear, stable stock solutions for your experiments.
This compound is a large, complex flavonoid natural product.[1][2][3] While the five acetate groups increase its lipophilicity, its high molecular weight (628.58 g/mol ) and intricate structure can present dissolution challenges.[2] This guide addresses the most common issues and provides validated methods to overcome them.
Frequently Asked Questions (FAQs)
This section tackles the most common initial queries we receive from researchers.
Q1: My this compound won't dissolve in DMSO at room temperature, even with vortexing. What is the first thing I should check?
A1: The most common culprit is the quality of your DMSO. DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the air.[4][5] Even small amounts of water can dramatically alter DMSO's solvent properties, forming a highly structured liquid lattice that hinders the dissolution of large, lipophilic compounds.[6][7]
Immediate Action: Switch to a fresh, unopened bottle of high-purity, anhydrous DMSO (≥99.9%). If you are using a previously opened bottle, it has likely absorbed atmospheric water, which is the primary cause of many solubility issues.[5]
Q2: I successfully dissolved the compound, but it precipitated out of the DMSO solution after a freeze-thaw cycle. Why did this happen?
A2: This phenomenon often indicates that your initial solution was supersaturated or that the compound has converted to a more stable, less soluble crystalline form. During the freezing process, molecules have the opportunity to arrange themselves into a lower-energy crystal lattice, which can be more difficult to redissolve.[6] Repeated freeze-thaw cycles increase the probability of this occurring.[6] To mitigate this, aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Q3: My compound dissolved perfectly in 100% DMSO, but it immediately formed a precipitate when I diluted it into my aqueous cell culture medium. How do I solve this?
A3: This is a classic issue known as "crashing out" and is caused by a rapid change in solvent polarity.[8][9] The compound is soluble in the organic DMSO but is poorly soluble in the aqueous environment of your media. When you dilute the stock, the DMSO concentration plummets, and the compound can no longer stay in solution.
Solution Strategy:
-
Reduce the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 5 mM instead of 20 mM). This requires a larger volume to be added to your media, but the final concentration of the compound will be the same, and it may stay soluble.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try pre-mixing the media with a volume of DMSO close to the final desired concentration before adding the compound stock.[10] For example, if your final DMSO concentration will be 0.1%, add the appropriate amount of pure DMSO to the media first, mix well, and then add your compound stock with vigorous stirring.[10] This creates a more gradual change in the solvent environment.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
If you are still facing issues after addressing the FAQs, follow this hierarchical troubleshooting workflow. Start with the simplest method and proceed to more energetic techniques only as needed.
Step 0: Pre-Experimental Check
-
Compound: Visually inspect the powdered this compound. It should be a free-flowing powder. If it appears clumped or oily, this may indicate degradation or hydration, which can affect solubility.
-
Solvent: Use only high-purity, anhydrous DMSO (≥99.9%) from a recently opened or sealed bottle.[8]
-
Labware: Ensure all vials and pipette tips are completely dry.
Workflow for Preparing a 10 mM Stock Solution
The following protocols are based on preparing a 1 mL, 10 mM stock solution of this compound (MW: 628.58). This requires weighing out 6.29 mg of the compound.
-
Accurately weigh 6.29 mg of the compound into a clean, dry 1.5 mL or 2 mL microcentrifuge tube or glass vial.
-
Add 1 mL of anhydrous DMSO.
-
Cap the vial tightly and vortex vigorously for 2-3 minutes.
-
Visually inspect the solution against a dark background. If solid particles are still visible, proceed to the next protocol.
Causality: Increasing the temperature provides thermal energy to the system, overcoming the activation energy required to break the compound's crystal lattice and promoting solute-solvent interactions.[11]
-
Following Protocol 1, place the capped vial in a water bath or heating block set to 37-50°C .[12]
-
Incubate for 10-15 minutes, removing the vial to vortex for 30 seconds every 5 minutes.[9]
-
Crucial Safety Note: While DMSO is thermally stable, the compound's stability at elevated temperatures may be unknown.[13] Avoid excessive heating ( >60°C) or prolonged incubation to minimize the risk of degradation.
-
Allow the solution to cool to room temperature and inspect for any precipitation. If the solution is not clear, proceed to the next step.
Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized hotspots of intense temperature and pressure, providing powerful mechanical energy to break apart compound aggregates and enhance dissolution.[6][14]
-
Following Protocol 1, place the capped vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
-
After each interval, visually inspect the solution. Sonication can modestly increase the bulk temperature of the solution.[6]
-
If undissolved material persists, a combination approach may be necessary.
For the most challenging cases, a combination of gentle heat and sonication can be employed.
-
Pre-warm the solution to 37°C as described in Protocol 2.
-
Immediately transfer the vial to a bath sonicator and sonicate for 5-10 minutes.
-
This combination often provides the necessary energy to dissolve highly recalcitrant compounds.
If the compound remains insoluble after these steps, it is highly likely you are attempting to create a solution that exceeds its maximum solubility limit in DMSO. Consider preparing a more dilute stock solution (e.g., 5 mM or 1 mM).
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for dissolving this compound in DMSO.
Caption: Troubleshooting Decision Tree for Dissolution.
Summary of Recommended Parameters
| Method | Key Parameter | Value | Duration | Causality |
| Mechanical Agitation | Vortex Speed | Max Setting | 2-3 min | Provides initial kinetic energy for dissolution. |
| Gentle Warming | Temperature | 37-50 °C | 10-15 min | Increases kinetic energy, overcomes lattice energy.[12] |
| Sonication | Frequency | Standard Bath | 5-10 min | Acoustic cavitation breaks aggregates.[6][14] |
| Combination | Temp. + Sonication | 37°C then Sonicate | 5-10 min | Synergistic effect of thermal and mechanical energy. |
References
-
ResearchGate. (2014). How to dissolve a poorly soluble drug?[Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]
-
PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
PMC - PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
ResearchGate. (n.d.). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. [Link]
-
MDPI. (2022). Increasing the Equilibrium Solubility of Meloxicam in Aqueous Media by Using Dimethyl Sulfoxide as a Cosolvent. [Link]
-
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?[Link]
-
ResearchGate. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?[Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]
-
ResearchGate. (n.d.). Drug Solubility in Water and Dimethylsulfoxide. [Link]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
Blog. (n.d.). What are the solubility characteristics of 99.9% DMSO?[Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
-
Weber Lab. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO?[Link]
-
ResearchGate. (2019). Sonication speeds up dissolution or actually increase solubility?[Link]
-
ResearchGate. (n.d.). Measured water content for DMSO compound stock solutions in microtubes...[Link]
-
Divbio Science Europe. (n.d.). This compound. [Link]
-
Reddit. (2025). Compund dilution in DMSO. [Link]
-
LCGC International. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
gChem Global. (n.d.). DMSO Physical Properties. [Link]
-
ResearchGate. (n.d.). Solubility of Dilute SO2 in Dimethyl Sulfoxide. [Link]
Sources
- 1. This compound | Flavonoids | 113270-99-8 | Invivochem [invivochem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. gchemglobal.com [gchemglobal.com]
- 14. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
Technical Support Center: Stability of (3S)-Hydrangenol 8-O-glucoside pentaacetate in Solution
Welcome to the technical support center for (3S)-Hydrangenol 8-O-glucoside pentaacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for ensuring the stability of this compound in your experimental workflows. As a complex natural product derivative, understanding its stability profile in solution is critical for obtaining reliable and reproducible results. This document offers a combination of theoretical insights, practical troubleshooting, and detailed experimental protocols to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound is a phenolic glycoside with five acetate esters. The primary stability concerns are the hydrolysis of the five acetyl groups and the potential cleavage of the O-glycosidic bond.[1][2] These reactions are influenced by pH, temperature, solvent composition, and exposure to light.[3][4]
Q2: What are the ideal storage conditions for stock solutions of this compound?
A2: For optimal stability, stock solutions should be prepared in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol. It is recommended to store these solutions at -80°C for long-term use (up to one year) and at -20°C for short-term use.[5] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: How does pH affect the stability of this compound?
A3: Phenolic glycosides are generally more stable in acidic to neutral conditions (pH < 7).[3] Alkaline conditions (pH > 7) can significantly accelerate the hydrolysis of the ester (acetate) groups and may also promote oxidation of the phenolic moieties.[3] The glycosidic bond is susceptible to hydrolysis under strongly acidic conditions.[6][7] Therefore, it is crucial to control the pH of your experimental solutions.
Q4: Can I use aqueous buffers to dissolve this compound?
A4: While aqueous buffers are often necessary for biological assays, prolonged exposure can lead to hydrolysis. It is best to prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before the experiment. The stability in your specific aqueous buffer should be experimentally verified.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Loss of biological activity over time in my assay. | Compound degradation in the aqueous assay buffer. | 1. Verify Compound Integrity: Analyze your working solution using HPLC or LC-MS at different time points (e.g., 0, 2, 4, 8 hours) to monitor for the appearance of degradation products. 2. pH Control: Ensure the pH of your assay buffer is within a stable range (ideally slightly acidic to neutral). 3. Minimize Incubation Time: If possible, reduce the incubation time of the compound in the aqueous buffer. |
| Inconsistent results between experimental replicates. | Instability during sample preparation or storage. | 1. Fresh is Best: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid using previously prepared working solutions. 2. Consistent Timing: Standardize the time between preparing the working solution and adding it to your assay. 3. Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed the tolerance of your assay. |
| Appearance of unexpected peaks in my analytical chromatogram (HPLC/LC-MS). | Hydrolysis of acetate groups or cleavage of the glycosidic bond. | 1. Characterize Degradants: Use mass spectrometry (MS) to determine the molecular weights of the new peaks. A loss of 42 Da corresponds to the hydrolysis of one acetyl group. The appearance of hydrangenol 8-O-glucoside (M.W. 418.39) or hydrangenol (M.W. 256.25) would indicate glycosidic bond cleavage.[8] 2. Conduct Forced Degradation: Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times and mass spectra.[9][10] |
| Precipitation of the compound in aqueous buffer. | Poor solubility of the pentaacetate form in aqueous media. | 1. Adjust Final Solvent Concentration: You may need to slightly increase the final percentage of the organic co-solvent, ensuring it remains compatible with your experimental system. 2. Use of Solubilizing Agents: Consider the use of excipients like PEG300 or Tween 80, but validate their compatibility with your assay.[5] |
Experimental Protocols for Stability Assessment
To ensure the reliability of your experimental data, it is crucial to perform a stability assessment of this compound under your specific experimental conditions.
Protocol 1: Preliminary Stability Assessment in Different Solvents
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the following solvents:
-
Anhydrous DMSO (Control)
-
Anhydrous Ethanol
-
Methanol
-
Acetonitrile
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Your specific cell culture medium or assay buffer
-
-
Incubation: Aliquot the working solutions into sealed vials and incubate them at room temperature (25°C) and at 37°C. Protect from light.
-
Time Points: Collect samples at T=0, 2, 4, 8, and 24 hours.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS.
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >10% is generally considered significant degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of your analytical method.[10][11]
-
Prepare Solutions: Prepare a solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 30 minutes.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 2 hours.
-
Thermal Stress: Incubate the solution at 80°C for 24 hours.
-
Photostability: Expose the solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method with UV and MS detection.
-
Evaluation: Compare the chromatograms of the stressed samples to that of a non-stressed control to identify degradation products.
Visualization of Key Concepts
Potential Degradation Pathway
The primary degradation pathways for this compound are likely to involve sequential hydrolysis of the acetate groups, followed by potential cleavage of the glycosidic bond under harsh conditions.
Caption: Potential degradation pathway of the molecule.
Experimental Workflow for Stability Testing
A systematic approach is essential for a comprehensive stability assessment.
Caption: Workflow for a typical stability study.
Summary of Recommended Storage Conditions
| Form | Solvent | Temperature | Duration |
| Powder | N/A | -20°C | Up to 3 years[5] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year[5] |
| Working Dilutions | Aqueous Buffers | Use Immediately | Stability is buffer-dependent and should be verified. |
References
-
Effect of pH on the Stability of Plant Phenolic Compounds - ResearchGate. Available at: [Link]
-
Chemical analysis of phenolic glycosides: Art, facts, and artifacts - DigitalCommons@USU. Available at: [Link]
-
Chemical analysis of phenolic glycosides: art, facts, and artifacts - ResearchGate. Available at: [Link]
-
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC - PubMed Central. Available at: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]
-
THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE - Canadian Science Publishing. Available at: [Link]
-
Hydrolysis of Glycosides | Request PDF - ResearchGate. Available at: [Link]
-
Acid hydrolysis of O-acetyl-galactoglucomannan - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Forced Degradation – A Review. Available at: [Link]
-
The mechanisms of hydrolysis of glycosides and their revelance to enzyme-catalysed reactions | Semantic Scholar. Available at: [Link]
-
Natural cellulose fibers: heterogeneous acetylation kinetics and biodegradation behavior - PubMed. Available at: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
-
3-(4-Hydroxyphenyl)-8-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxy-3,4-Dihydroisochromen-1-One - PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acid hydrolysis of O-acetyl-galactoglucomannan - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. The mechanisms of hydrolysis of glycosides and their revelance to enzyme-catalysed reactions | Semantic Scholar [semanticscholar.org]
- 8. 3-(4-Hydroxyphenyl)-8-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxy-3,4-Dihydroisochromen-1-One | C21H22O9 | CID 13962962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Optimizing HPLC Separation of Hydrangenol Glucosides
As a Senior Application Scientist, this guide provides in-depth troubleshooting and optimization strategies for the High-Performance Liquid Chromatography (HPLC) separation of hydrangenol and its glucosides. These compounds, found in plants like Hydrangea macrophylla, present unique challenges due to their polarity and structural similarities. This center is designed to provide not just solutions, but a foundational understanding of the chromatographic principles at play.
Troubleshooting Guides
This section addresses the most common and complex issues encountered during method development for hydrangenol glucosides. Each guide follows a systematic approach from symptom to solution.
Guide 1: Poor Resolution and Co-eluting Peaks
Symptom: You observe overlapping or completely co-eluting peaks for hydrangenol and its different glucoside forms (e.g., hydrangenol 4'-O-glucoside). This prevents accurate quantification.
Underlying Principles & Potential Causes: The primary goal of chromatography is to achieve baseline separation, which is a function of column efficiency (N), retention factor (k), and selectivity (α). When peaks overlap, the issue is almost always insufficient selectivity.[1] Selectivity is a measure of the differential interaction of analytes with the stationary and mobile phases.
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and its ratio to the aqueous phase is the most powerful tool for manipulating selectivity in reversed-phase HPLC.[2][3]
-
Inappropriate Stationary Phase: While C18 columns are a common starting point, their hydrophobicity may not provide sufficient alternative interactions to resolve structurally similar glucosides.
-
Incorrect Mobile Phase pH: The pH of the mobile phase can alter the ionization state of the phenolic hydroxyl groups on hydrangenol, affecting retention and potentially selectivity.[2][3]
Systematic Troubleshooting Protocol
Follow this workflow to diagnose and resolve poor peak resolution.
Diagram: Troubleshooting Flowchart for Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor HPLC peak resolution.
Step-by-Step Method Optimization:
-
Evaluate Retention (k): If peaks are eluting too early (k < 2), decrease the overall organic solvent percentage. If they are eluting too late (k > 10), increase it. A 10% change in organic modifier can be expected to produce a 2–3 fold change in retention.[3]
-
Alter Selectivity (α) - The Key Step:
-
Switch Organic Modifier: The most effective way to change selectivity is to switch the organic solvent.[4] Acetonitrile and methanol have different properties. Methanol is a protic solvent capable of hydrogen bond donating, which can introduce different interactions with the glucosides compared to the aprotic acetonitrile.
-
Adjust pH: Since hydrangenol glucosides are phenolic, their retention is sensitive to pH. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase suppresses the ionization of phenolic hydroxyls and silanol groups on the column, leading to better peak shapes and potentially altered selectivity.[3][5]
-
Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase. A Phenyl-Hexyl column, for instance, offers π-π interactions with the aromatic rings of the hydrangenol moiety, providing a different separation mechanism than a standard C18 column.[1]
-
-
Optimize the Gradient: For complex mixtures, a gradient elution is necessary.[6] If initial separation is observed, you can improve it by creating a shallower gradient around the elution time of the target compounds. This gives the analytes more time to interact differently with the stationary phase.
Expert Insights:
Do not underestimate the power of temperature. Increasing the column temperature (e.g., from 30°C to 45°C) reduces mobile phase viscosity, which can improve efficiency.[7] More importantly, it can sometimes alter selectivity. Always use a column oven to ensure temperature stability and reproducibility.[4]
Guide 2: Peak Tailing
Symptom: Your analyte peaks, particularly for the more polar glucosides, are asymmetrical with a pronounced "tail." This makes integration and accurate quantification difficult.
Underlying Principles & Potential Causes: Peak tailing for polar, acidic compounds like hydrangenol glucosides on a standard silica-based C18 column is often caused by secondary interactions.[4]
-
Silanol Interactions: The primary cause is the interaction of the analyte's hydroxyl groups with residual silanol groups (Si-OH) on the silica backbone of the stationary phase. These are acidic sites that can strongly and non-ideally retain your compounds.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Column Contamination: Buildup of strongly retained compounds from previous injections can create active sites that cause tailing.
Systematic Troubleshooting Protocol
Diagram: Mechanism of Peak Tailing due to Silanol Interactions
Caption: Undesired interactions with surface silanols cause peak tailing.
-
Lower the Mobile Phase pH: Add an acidifier like 0.1% formic acid or phosphoric acid to the mobile phase.[5] A pH around 2.5-3.0 will protonate the silanol groups (Si-O⁻ to Si-OH), minimizing the strong ionic interactions that cause tailing.[8]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica (Type B) that has fewer metal impurities and are "end-capped" to cover most residual silanols. If you are using an older column, upgrading can solve the problem.
-
Reduce Sample Load: Dilute your sample or reduce the injection volume.[4] Run a dilution series (e.g., 100%, 50%, 10%, 1%) to see if the peak shape improves at lower concentrations.
-
Column Wash: If the column is contaminated, flush it with a strong solvent. A typical wash sequence for a reversed-phase column is to first flush with your mobile phase without buffer, then with water, then with a strong organic solvent like isopropanol or acetonitrile.[4]
Expert Insights:
Sometimes, switching the organic modifier from acetonitrile to methanol can help reduce tailing. Methanol is better at shielding the analytes from residual silanols. You can also try a mobile phase containing a mix of both acetonitrile and methanol to fine-tune selectivity and peak shape simultaneously.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC column for analyzing hydrangenol glucosides? A1: A high-purity, fully end-capped C18 column is the industry standard and an excellent starting point.[1] Look for columns with particle sizes of 5 µm for standard HPLC or sub-2 µm for UHPLC systems. A common dimension is 4.6 mm x 250 mm for standard HPLC, which provides good resolving power.[7]
Q2: What UV wavelength should I use for detection? A2: Hydrangenol and its glucosides have UV absorbance maxima around 280-282 nm.[9] Other wavelengths such as 214 nm and 237 nm have also been reported in the literature.[10][11] Using a Photo Diode Array (PDA) detector is highly recommended during method development to record the full UV spectrum and ensure you are monitoring at the optimal wavelength for all related compounds.
Q3: My retention times are drifting between injections. What is the cause? A3: Retention time instability is a common problem with several potential causes:
-
Insufficient Column Equilibration: This is the most frequent reason, especially in gradient chromatography. Ensure the column is re-equilibrated with the initial mobile phase for at least 10-15 column volumes before the next injection.[4]
-
Pump Issues: Check for leaks in the pump heads or fittings.[12] Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump, which can cause pressure fluctuations and inconsistent flow.[8]
-
Temperature Fluctuations: A non-thermostatted column is susceptible to ambient temperature changes, which will affect retention times. Always use a column oven set to a stable temperature, for instance, 45°C.[7]
-
Mobile Phase Composition Change: If the mobile phase is prepared by mixing online, ensure the pump's proportioning valves are working correctly.[13] If one solvent reservoir is running low, it can also alter the composition.
Q4: How should I prepare my samples for HPLC analysis? A4: Proper sample preparation is critical for robust analysis.
-
Extraction: Hydrangenol is often extracted from plant material using solvents like methanol or ethanol, sometimes with sonication.[10][14]
-
Solvent Matching: The final sample should be dissolved in a solvent that is as weak as or weaker than your initial mobile phase. Dissolving a sample in 100% methanol and injecting it into a mobile phase of 10% methanol will cause severe peak distortion. A common practice is to dissolve the final extract in 50% aqueous methanol.[7][15]
-
Filtration: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that can clog the column and system.[16]
Q5: My hydrangenol glucoside standards appear to be unstable. How can I store them properly? A5: Glycosides can be susceptible to hydrolysis, especially under acidic or basic conditions.[15] One study noted that a hydrangenol solution demonstrated stability for over two weeks when stored between 0 °C and 5 °C.[10] For long-term storage, it is advisable to store stock solutions in a freezer at -20°C or below and to prepare fresh working standards regularly. Avoid repeated freeze-thaw cycles.[15]
Reference Protocols & Data
Table 1: Example Starting Gradient for Hydrangenol Glucoside Separation
Column: C18, 5 µm, 4.6 x 250 mm; Flow Rate: 1.0 mL/min; Detection: 282 nm
| Time (min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) | Curve |
| 0.0 | 85 | 15 | Linear |
| 25.0 | 50 | 50 | Linear |
| 30.0 | 15 | 85 | Linear |
| 35.0 | 15 | 85 | Linear |
| 35.1 | 85 | 15 | Linear |
| 45.0 | 85 | 15 | Linear |
References
-
In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. (2024). DergiPark. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
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HPLC Troubleshooting. University of Arizona. [Link]
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Troubleshooting Guide. Phenomenex. [Link]
-
Mbamalu, O. N., Antunes, E., Silosini, N., Samsodien, H., & Syce, J. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Medicinal & Aromatic Plants, 5(3). [Link]
-
Lin, L., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules, 25(20), 4734. [Link]
-
Mbamalu, O. N., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2014). Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla. Molecules, 19(9), 13548-13555. [Link]
-
In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. (2024). ResearchGate. [Link]
-
Kim, M., et al. (2023). Phytochemical constituents of Hydrangea macrophylla var. acuminata leaves and their inhibitory activity against PTP1B and α-glucosidase. Scientific Reports, 13(1), 12345. [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]
-
Tsao, R., Yang, R., & Deng, Z. (2003). Optimization of a New Mobile Phase to Know the Complex and Real Polyphenolic Composition: Towards a Total Phenolic Index Using High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 51(22), 6535-6542. [Link]
-
Wilson, I. D., et al. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 26(11). [Link]
-
Optimization Strategies in HPLC. ResearchGate. [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. [Link]
-
A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). (2017). Journal of Visualized Experiments, (121), 55335. [Link]
-
Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. (2017). Bio-Rad. [Link]
-
HPLC Column Selection: Core to Method Development (Part I). (2025). Welch Materials, Inc. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
-
Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla. (2014). MDPI. [Link]
-
HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. (2016). ResearchGate. [Link]
-
Grys, A., et al. (2021). Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity. Molecules, 26(16), 4989. [Link]
-
Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design. (2003). ResearchGate. [Link]
-
Cano, C. B., et al. (2003). Optimization of mobile phase for separation of carbohydrates in honey by high performance liquid chromatography using a mixture design. Química Nova, 26(5). [Link]
-
Analysis of iridoid glucosides from Paederia scandens using HPLC–ESI-MS/MS. ResearchGate. [Link]
-
Liu, R., et al. (2013). Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 75, 201-209. [Link]
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(3S)-Hydrangenol 8-O-glucoside pentaacetate interfering with assay reagents
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers working with (3S)-Hydrangenol 8-O-glucoside pentaacetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its potential interference with common assay reagents and formats. Our goal is to equip you with the scientific rationale and practical protocols needed to identify, understand, and mitigate these challenges, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a derivative of a natural product isolated from plants of the Hydrangea genus, such as Hydrangea macrophylla.[1][2][3] The parent compound, Hydrangenol 8-O-glucoside, is known to be biologically active, exhibiting properties such as acetylcholinesterase (AChE) inhibition.[1][4] The "pentaacetate" modification refers to the addition of five acetyl groups to the molecule. This chemical modification is often performed to increase the compound's stability or alter its pharmacokinetic properties for experimental purposes. It is used in life sciences research, including drug discovery and chemical biology.[5]
| Property | Value | Source |
| CAS Number | 113270-99-8 | [5] |
| Molecular Formula | C₃₁H₃₂O₁₄ | [3][6] |
| Molecular Weight | 628.58 g/mol | [5] |
| Appearance | Powder | [3] |
| Common Source | Isolated from Hydrangea macrophylla and subsequently acetylated. | [3] |
Q2: I'm seeing unexpected results in my assay. Why might this compound be causing interference?
Assay interference from small molecules is a common challenge in drug discovery and biological research.[7] this compound possesses several chemical features that can contribute to assay artifacts. The primary reasons for interference stem from its structure: the five acetyl ester groups, the core polycyclic aromatic structure, and the glycoside moiety.
These features can lead to several distinct interference mechanisms:
-
Chemical Reactivity : The ester linkages of the acetate groups can be labile, and the compound may react with assay components, particularly under certain pH or buffer conditions. Thiol reactivity is a well-documented source of interference for many promiscuous compounds.[8]
-
Optical Interference : The compound may be intrinsically fluorescent or may absorb light at the excitation or emission wavelengths of your assay's fluorophores, leading to false signals or quenching.[8]
-
Nonspecific Interactions : The compound could bind non-specifically to assay proteins, such as enzymes or antibodies, causing inhibition or activation that is not related to the intended target.[9][10]
-
Compound Aggregation : At higher concentrations, many organic compounds can form aggregates that sequester and inhibit enzymes non-specifically.[7]
The diagram below illustrates the potential pathways through which this compound can interfere with your experimental results.
Caption: Potential mechanisms of assay interference by the title compound.
Troubleshooting Guide
Q3: How can I systematically determine if this compound is the source of my assay problems?
A systematic approach is crucial to distinguish true biological activity from assay artifacts.[11] The following flowchart provides a logical sequence of experiments to diagnose interference.
Caption: A step-by-step decision tree for troubleshooting assay interference.
Q4: My assay is fluorescence-based. Could the acetate groups be the problem?
Yes, both the core molecule and the acetate groups could be problematic in fluorescence assays.
-
Direct Interference : The aromatic core of the hydrangenol structure may possess intrinsic fluorescence (autofluorescence) or absorb light near the wavelengths used by your assay dyes, a phenomenon known as an "inner-filter effect".[12]
-
Indirect Interference via Hydrolysis : More subtly, the pentaacetate ester groups can be hydrolyzed by esterases present in biological samples or under non-neutral pH conditions, releasing free acetate anions (CH₃COO⁻). Studies have shown that acetate anions can directly interact with certain fluorescent dyes, causing either fluorescence quenching or enhancement.[13][14][15] This can lead to a "turn-off" or "turn-on" signal that is completely independent of your biological target.[13] For example, the fluorescence of quinizarin is significantly quenched by acetate anions.[13]
Troubleshooting Protocol: Assessing Optical Interference
-
Objective : To determine if the compound is autofluorescent or causes quenching.
-
Procedure :
-
Prepare a dilution series of this compound in your final assay buffer.
-
In a microplate, add the compound dilutions to wells containing all assay components except the biological target (e.g., enzyme or antibody).
-
In a separate set of wells, add the compound dilutions to wells containing the fluorophore/detection reagent only.
-
Read the plate on your plate reader using the same filter settings as your main experiment.
-
Interpretation :
-
A signal in wells with only the compound and buffer indicates autofluorescence .
-
A decrease in signal in wells with the compound and fluorophore (compared to fluorophore alone) indicates fluorescence quenching .
-
-
Q5: How can I mitigate the interference caused by this compound?
If interference is confirmed, several strategies can be employed. The most direct approach is to remove the likely source of the interference: the acetate groups.
Mitigation Strategy: Chemical Deacetylation of the Compound Stock
The ester linkages of the acetate groups are susceptible to base-catalyzed hydrolysis. By pre-treating your compound stock, you can convert it to its parent form, Hydrangenol 8-O-glucoside, which may have a different and hopefully less problematic interference profile.
Causality : This protocol removes the five acetyl groups, converting the esters to hydroxyl groups. This significantly alters the compound's properties: it becomes more polar, its potential for releasing acetate is eliminated, and its steric profile changes, which can reduce nonspecific binding. Various methods exist for analyzing the degree of deacetylation, confirming that this is a well-established chemical transformation.[16][17][18]
Caption: Workflow for the chemical deacetylation of the test compound.
Detailed Protocol: Mild Basic Hydrolysis for Deacetylation
-
Materials :
-
This compound stock solution (e.g., 10 mM in DMSO).
-
0.1 M Sodium Hydroxide (NaOH), aqueous.
-
0.1 M Hydrochloric Acid (HCl), aqueous.
-
Assay Buffer.
-
-
Procedure :
-
In a microcentrifuge tube, add a small volume of your compound stock (e.g., 2 µL of 10 mM stock).
-
Add an equal volume of 0.1 M NaOH (e.g., 2 µL). The final concentration of NaOH should be sufficient to drive the reaction without excessively diluting the stock.
-
Vortex gently and incubate at room temperature for 30-60 minutes.
-
Add an equal volume of 0.1 M HCl (e.g., 2 µL) to neutralize the NaOH. The pH should be checked to ensure it is compatible with your assay.
-
Vortex gently. This is now your "deacetylated" stock.
-
Create a serial dilution of this treated stock in your assay buffer and test it in your experiment.
-
Crucial Controls :
-
Run a parallel deacetylation reaction with only DMSO (no compound) to create a "vehicle" control for the treated stock.
-
Test the original, untreated compound at the same final concentrations.
-
-
By comparing the results from the treated and untreated compounds, you can determine if the acetate groups were responsible for the observed assay interference. If the interference is eliminated or significantly reduced, you can proceed with your research using the deacetylated form.
References
-
Chemsrc. Hydrangel 8-O-glucoside | CAS#:67600-94-6. [Link]
-
Dahlin, J. L., et al. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications. [Link]
-
MB - About. Assay Troubleshooting. [Link]
-
National Center for Biotechnology Information. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. [Link]
-
Khan, T. A., et al. Reporting degree of deacetylation values of chitosan: the influence of analytical methods. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Datta, P. How to Detect and Solve Immunoassay Interference. AACC.org. [Link]
-
Hwang, J., et al. Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Nutrients. [Link]
-
Reaction Biology. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. [Link]
-
National Center for Biotechnology Information. Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
Liu, M., et al. Accurate Determination of the Degree of Deacetylation of Chitosan Using UPLC–MS/MS. Molecules. [Link]
-
Martins, A. C. C., et al. Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. Materials Research. [Link]
-
Çiçek, S. S., & Tuncel, A. In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. Journal of the Institute of Science and Technology. [Link]
-
Martins, A. C. C., et al. Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. Materials Research. [Link]
-
MySkinRecipes. This compound. [Link]
-
Bohlooli, M., et al. Acetoacetate Promotes the Formation of Fluorescent Advanced Glycation End Products (AGEs). Journal of Reports in Pharmaceutical Sciences. [Link]
-
Czechowska-Biskup, R., et al. Determination of degree of deacetylation of chitosan - comparision of methods. Progress on chemistry and application of chitin and its derivatives. [Link]
-
National Center for Biotechnology Information. An Acetyl-Click Chemistry Assay to Measure HAT1 Acetylation. [Link]
-
Shanmugam, M., et al. Selective Recognition and Reversible “Turn-Off” Fluorescence Sensing of Acetate (CH3COO−) Anion at Ppb Level Using a Simple Quinizarin Fluorescent Dye. Chemistry. [Link]
-
PubMed. Selective recognition of acetate ion based on fluorescence enhancement chemosensor. [Link]
-
Shanmugam, M., et al. Selective Recognition and Reversible “Turn-Off” Fluorescence Sensing of Acetate (CH3COO-) Anion at Ppb Level Using a Simple Quinizarin Fluorescent Dye. IIT Palakkad. [Link]
-
Weber Lab. This compound. [Link]
-
Guo, D-S., & Liu, Y. Recent advances in macrocyclic arenes-based fluorescent indicator displacement assays. Frontiers in Chemistry. [Link]
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Troubleshooting low yield in (3S)-Hydrangenol 8-O-glucoside pentaacetate extraction
Technical Support Center: (3S)-Hydrangenol 8-O-glucoside pentaacetate
Welcome to the technical support resource for the extraction and synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this multi-step process. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your yield and purity.
This document is structured as a series of questions and answers, reflecting the most frequent issues encountered in the field. We will proceed logically from the initial extraction of the natural glucoside to the final purification of its acetylated derivative.
Part 1: General Questions & Overview
Q1: What is a realistic yield expectation for this compound starting from Hydrangea macrophylla leaves?
A1: Yields can vary significantly based on numerous factors. A typical range for minor secondary metabolites is often low, potentially in the 0.05% to 0.2% (w/w) range from dried plant material, although this is a general guideline[1]. The primary variables influencing the final yield are the quality and age of the plant material, the extraction efficiency of the precursor glucoside, and the success of the subsequent acetylation and purification steps[1][2]. It is crucial to optimize each stage of the process to achieve a satisfactory outcome.
Q2: What are the most critical stages in the workflow that impact the final yield?
A2: The entire process is a sequence of dependent steps, but two stages are particularly critical for yield:
-
Initial Extraction of (3S)-Hydrangenol 8-O-glucoside: The stability of the parent compound, hydrangenol, and its glucoside is highly pH-dependent. Extraction under neutral or alkaline conditions can lead to rapid degradation and significantly lower the amount of starting material available for acetylation[3][4][5].
-
Purification via Column Chromatography: The acetylated product must be carefully separated from unreacted starting material, partially acetylated byproducts, and other impurities. A poorly optimized chromatographic method can lead to significant product loss through poor resolution, co-elution, or irreversible adsorption to the stationary phase[6][7].
Part 2: Troubleshooting the Extraction of (3S)-Hydrangenol 8-O-glucoside
This section focuses on isolating the precursor molecule from its natural source, Hydrangea macrophylla.
Q3: My crude extract shows a very low concentration of the target glucoside. What went wrong?
A3: Low concentration in the crude extract typically points to issues with the plant material or the extraction conditions.
-
Cause 1: Plant Material Quality: The concentration of secondary metabolites like hydrangenol glucoside can fluctuate based on the plant's genetics, growing conditions, season of harvest, and leaf age[1][2]. Ensure you are using high-quality, properly identified plant material.
-
Cause 2: Inefficient Cell Lysis: Secondary metabolites are stored within plant cells. To achieve efficient extraction, the plant material must be thoroughly dried and ground to a fine powder to maximize the surface area and break down cell walls[8].
-
Cause 3: Incorrect Extraction Solvent: While the pentaacetate is nonpolar, its precursor, the glucoside, is significantly more polar. Using a nonpolar solvent like hexane for the primary extraction will result in a very low yield. Aqueous mixtures of methanol or ethanol are generally effective for extracting polar glycosides[3][9].
-
Cause 4: Degradation during Extraction (Critical): This is the most likely cause. Hydrangenol is unstable under neutral and alkaline conditions, rapidly converting to hydrangeic acid[4][5]. The extraction solvent must be acidic. Studies have shown that the yield of hydrangenol increases as the pH of the extraction medium decreases[3][4].
Solution: Always perform the extraction with a slightly acidified solvent. A common practice is to use methanol or ethanol containing a small amount of a weak acid (e.g., 0.1-1% acetic acid or citric acid) to maintain a pH between 4.0 and 6.0[4][5].
Workflow: From Plant to Purified Product
Caption: Overall experimental workflow.
Part 3: Troubleshooting the Acetylation Reaction
Once the glucoside is extracted, it must be per-acetylated. Low conversion is a common issue.
Q4: The acetylation of my crude glucoside extract is incomplete, leading to a complex mixture of partially acetylated products. How can I drive the reaction to completion?
A4: Incomplete acetylation is typically due to reagent stoichiometry, reaction conditions, or impurities in the starting material.
-
Cause 1: Insufficient Reagents: The glucoside has five hydroxyl groups (four on the glucose moiety and one phenolic hydroxyl) that need to be acetylated. A significant excess of the acetylating agent (e.g., acetic anhydride) and the base catalyst (e.g., pyridine) is required to drive the reaction to completion.
-
Cause 2: Presence of Water: Water will readily consume acetic anhydride, reducing its effective concentration and quenching the reaction. Your crude glucoside extract must be scrupulously dried before the reaction. This is often achieved by co-evaporation with an anhydrous solvent like toluene.
-
Cause 3: Suboptimal Reaction Conditions: Per-acetylation reactions can be slow at room temperature[10]. Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate and improve the yield of the fully acetylated product[10]. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
Protocol: Optimized Acetylation
-
Drying: Dissolve the crude (3S)-Hydrangenol 8-O-glucoside extract in methanol, then evaporate to dryness under reduced pressure. Add anhydrous toluene and repeat the evaporation process two more times to remove residual water. Place the flask under high vacuum for at least one hour.
-
Reaction Setup: Under an inert atmosphere (N₂ or Argon), dissolve the dried extract in anhydrous pyridine. Cool the solution in an ice bath (0 °C).
-
Reagent Addition: Add acetic anhydride (at least 10 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). If the reaction is sluggish, consider warming it to 40 °C[10].
-
Work-up: Once complete, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Part 4: Troubleshooting Purification
This final stage involves isolating the desired pentaacetate from the reaction mixture.
Q5: My target compound is smearing or not separating well during silica gel column chromatography. What should I do?
A5: Poor separation on a silica column is a classic problem with multiple potential causes[6][11][12].
-
Cause 1: Incorrect Mobile Phase Polarity: If the eluent is too polar, all compounds will move quickly down the column with little separation (low Rf on TLC). If it's not polar enough, the compounds will stick at the top (Rf of 0). The ideal mobile phase should give your target compound an Rf value of ~0.3 on a TLC plate[7].
-
Cause 2: Poor Column Packing: An unevenly packed column with air bubbles or cracks will cause solvent to channel, leading to band broadening and poor resolution[6][12]. Always pack the column carefully as a slurry to avoid these issues[7].
-
Cause 3: Overloading the Column: Applying too much crude material relative to the amount of silica will exceed the column's separation capacity. A general rule is a mass ratio of at least 30:1 (silica:crude material).
-
Cause 4: Sample Application: The sample should be loaded onto the column in the minimum possible volume of solvent to ensure a tight starting band[11]. A "dry loading" technique, where the crude product is pre-adsorbed onto a small amount of silica, is often superior[7].
Troubleshooting Flowchart: Column Chromatography
Caption: Decision tree for chromatography issues.
Q6: I've isolated the pure fractions, but the final product won't crystallize. What can I do?
A6: Failure to crystallize usually means the compound is either still impure or the crystallization conditions are not right[13].
-
Cause 1: Persistent Impurities: Even small amounts of impurities can inhibit crystal lattice formation. Re-purify the material by column chromatography or preparative TLC if necessary.
-
Cause 2: Wrong Solvent System: The ideal crystallization solvent is one in which your compound is soluble when hot but poorly soluble when cold. You may need to screen several solvents or solvent mixtures (e.g., ethyl acetate/hexane, acetone/water).
-
Cause 3: Solution is Too Dilute: If too much solvent was used, the solution may not become supersaturated upon cooling[14]. Slowly evaporate the solvent until the solution becomes slightly cloudy, then warm to redissolve and cool again.
-
Cause 4: Nucleation Barrier: Crystallization requires a nucleation event. Try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal from a previous successful batch[13].
Data Table: Solvent Properties for Chromatography
| Solvent | Polarity Index | Usage Notes |
| n-Hexane | 0.1 | Common nonpolar component of mobile phase. |
| Toluene | 2.4 | Can be used for dry loading; less polar than DCM.[7] |
| Dichloromethane (DCM) | 3.1 | Good starting solvent; use with caution due to volatility. |
| Ethyl Acetate (EtOAc) | 4.4 | Excellent polar component for separating moderately polar compounds. |
| Acetone | 5.1 | More polar than EtOAc; useful for eluting more polar compounds. |
| Methanol (MeOH) | 5.1 | Very polar; adding >10% to DCM can dissolve silica.[15] |
Part 5: Frequently Asked Questions (FAQs)
Q7: Can I use a different Hydrangea species as a source? A7: Possibly, but it is not recommended without prior analysis. While other species may contain hydrangenol, the concentration of the (3S)-8-O-glucoside can vary dramatically or be absent altogether. Hydrangea macrophylla Seringe var. thunbergii is a well-documented source[16].
Q8: My final product has a low melting point and appears as a gum. Is it impure? A8: This is highly likely. Pure this compound should be a crystalline solid with a defined melting point (literature reports range from 242-244.5 °C)[17]. A gummy or oily appearance almost always indicates the presence of impurities or residual solvent. The material should be re-purified.
Q9: The NMR spectrum of my final product is complex. What should I look for? A9: For the pentaacetate, you should expect to see characteristic signals for the five acetyl groups, typically appearing as sharp singlets in the 1.9-2.2 ppm region of the ¹H NMR spectrum. The absence of broad -OH peaks from the precursor glucoside is a key indicator of a complete reaction. The complex aromatic and sugar regions should be consistent with the reference data for the molecule.
References
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Optimization of the reaction condition for the acetylation of D-glucose... ResearchGate. [Link]
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Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
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The establishment of efficient bioconversion, extraction, and isolation processes for the production of phyllodulcin... ResearchGate. [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
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Several Problems of Flash Column Chromatography. Hawach. [Link]
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Column chromatography issues. Reddit. [Link]
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Optimisation of acylation reaction. ResearchGate. [Link]
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Rookie Mistakes: Column Chromatography. University of Rochester Department of Chemistry. [Link]
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Effect of Extraction pH on Hydrangenol Content in Hydrangea Tea. PMC - NIH. [Link]
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Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
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Studies of hydrangenol in Hydrangea macrophylla Ser. II. Biosynthesis of hydrangenol from C14-labelled compounds. ResearchGate. [Link]
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In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. DergiPark. [Link]
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3-(4-Hydroxyphenyl)-8-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxy-3,4-Dihydroisochromen-1-One. PubChem. [Link]
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Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
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Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI. [Link]
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Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats. PubMed. [Link]
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Validation & Comparative
Comparing cholinesterase inhibitors: (3S)-Hydrangenol 8-O-glucoside pentaacetate and donepezil
An In-Depth Comparative Guide for Cholinesterase Inhibitors: (3S)-Hydrangenol 8-O-glucoside pentaacetate vs. Donepezil
Introduction: The Cholinergic Deficit in Alzheimer's Disease and the Role of Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder that remains the leading cause of dementia globally.[1] A key pathological hallmark of AD is a significant deficit in cholinergic neurotransmission, primarily due to the degeneration of acetylcholine-producing neurons in the brain.[2][3] This "cholinergic hypothesis" posits that the resulting decline in acetylcholine (ACh) levels is directly linked to the cognitive and memory impairments characteristic of the disease.[4][5]
A primary therapeutic strategy to counteract this deficit is to enhance and prolong the availability of ACh in the synaptic cleft.[4][6] This is achieved through the use of cholinesterase inhibitors, which block the enzymes responsible for ACh degradation: acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE).[1][3] While AChE is the principal enzyme in healthy brains, BChE activity becomes more significant as AD progresses, making dual inhibition a potentially valuable approach.
This guide provides a detailed, evidence-based comparison of two distinct cholinesterase inhibitors: Donepezil , a well-established, first-line synthetic drug for AD, and This compound (HGP) , a natural isocoumarin derived from Hydrangea species that has emerged as a promising dual inhibitor.[5][7] We will delve into their mechanisms of action, inhibitory potencies, and the experimental methodologies used to evaluate their performance, providing a comprehensive resource for researchers in neuropharmacology and drug development.
Compound Profiles: A Tale of Two Inhibitors
Donepezil: The Clinical Gold Standard
Donepezil hydrochloride is a piperidine-derivative synthetic compound that acts as a highly selective, reversible, and centrally acting AChE inhibitor.[8][9] Since its FDA approval in 1996, it has been a cornerstone in the symptomatic management of mild, moderate, and severe Alzheimer's disease.[8][9][10]
Mechanism of Action: Donepezil's primary mechanism involves blocking the breakdown of acetylcholine by binding reversibly to the AChE enzyme.[2][11] Its unique, elongated structure allows it to span the active-site gorge of AChE, interacting with both the catalytic active site (CAS) at the base and the peripheral anionic site (PAS) near the entrance.[10][12] This dual-site interaction contributes to its high potency and selectivity. It is considered a mixed competitive and noncompetitive inhibitor.[12][13] While it effectively improves cognitive and behavioral symptoms, there is no current evidence to suggest that donepezil alters the underlying progression of the disease.[8][9]
This compound (HGP): A Natural Dual-Action Candidate
HGP is a natural isocoumarin isolated from plants of the Hydrangea genus.[5][7][14] Natural products are increasingly being investigated as sources for novel therapeutic agents due to their structural diversity and potential for multi-target activity.[6][15][16] HGP stands out for its distinct inhibitory profile compared to synthetic drugs like donepezil.
Mechanism of Action: Research has demonstrated that HGP acts as a dual inhibitor , targeting both AChE and BChE.[5][7] Unlike donepezil, which interacts with both the CAS and PAS, kinetic and in silico docking studies reveal that HGP functions as a non-competitive inhibitor . It binds primarily to the PAS of both enzymes through hydrophobic interactions.[5][7] This is a critical distinction, as the PAS of AChE is also implicated in the aggregation of amyloid-β (Aβ) peptides, a key event in the formation of senile plaques.[5] By binding to the PAS, HGP may offer a dual benefit: inhibiting ACh hydrolysis and potentially interfering with Aβ plaque formation.
Quantitative Performance: A Head-to-Head Comparison
The efficacy of a cholinesterase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value signifies greater potency.
| Compound | Target Enzyme | IC₅₀ Value (µM) | Inhibition Type | Source(s) |
| Donepezil | Acetylcholinesterase (AChE) | ~0.021 - 0.077 | Mixed Competitive/Non-competitive | [17] |
| Butyrylcholinesterase (BChE) | ~4.73 | Competitive | [6] | |
| This compound (HGP) | Acetylcholinesterase (AChE) | 22.66 ± 1.63 | Non-competitive | [7] |
| Butyrylcholinesterase (BChE) | 41.02 ± 3.03 | Non-competitive | [7] |
Expert Analysis: The data clearly shows that Donepezil is significantly more potent in its inhibition of AChE, with an IC₅₀ value in the nanomolar range, compared to HGP's micromolar activity. This highlights Donepezil's high-affinity binding and established clinical efficacy. However, HGP demonstrates a more balanced, dual-inhibitory profile against both AChE and BChE. This dual action could be advantageous in later stages of AD when BChE levels and activity increase significantly. Furthermore, HGP's non-competitive binding to the PAS suggests a different, and potentially complementary, therapeutic mechanism that warrants further investigation.[5]
Visualizing the Mechanisms of Inhibition
The distinct binding modes of Donepezil and HGP are crucial to understanding their pharmacological effects.
Caption: Workflow for the in vitro cholinesterase inhibition assay (Ellman's method).
Conclusion and Future Directions
This guide provides a comparative analysis of Donepezil, the clinical standard for Alzheimer's disease treatment, and this compound, a natural compound with a novel inhibitory profile.
-
Donepezil remains the benchmark for potency, with its highly selective and powerful inhibition of AChE providing clear, albeit symptomatic, clinical benefits. [2][8][11]Its mechanism is well-understood, targeting key sites within the enzyme's active gorge. [10][12]
-
This compound represents a promising alternative strategy. While less potent than Donepezil, its dual inhibition of both AChE and BChE, combined with its non-competitive binding to the peripheral anionic site, suggests a multi-target potential that could be particularly relevant as AD progresses. [5][7]The interaction with the PAS is especially intriguing, as it may offer a secondary benefit of mitigating amyloid-β aggregation. [5] For drug development professionals, HGP serves as an excellent lead compound. Future research should focus on structure-activity relationship (SAR) studies to enhance its potency while retaining its favorable dual-inhibition and PAS-binding properties. In vivo studies in animal models of AD are the critical next step to validate its neuroprotective effects, assess its ability to cross the blood-brain barrier, and determine its overall therapeutic potential. The exploration of natural products like HGP continues to be a vital and exciting frontier in the search for more effective, multi-faceted treatments for Alzheimer's disease. [1][3]
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Donepezil - StatPearls - NCBI Bookshelf - NIH. (2023-08-17). National Center for Biotechnology Information. [Link]
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Shah, A. A., et al. (2017). A Current Perspective on the Inhibition of Cholinesterase by Natural and Synthetic Inhibitors. Current Drug Metabolism, 18(2), 96-111. [Link]
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What is the mechanism of Donepezil Hydrochloride? (2024-07-17). Patsnap Synapse. [Link]
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Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024-10-03). GoodRx. [Link]
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Donepezil. (2023-08-17). PubMed. [Link]
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Borges, T. J., & Cordeiro, J. M. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Journal of Chemical Information and Modeling, 60(3), 1599-1606. [Link]
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Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020-07-27). Europe PMC. [Link]
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A Comparative Analysis of (3S)-Hydrangenol 8-O-glucoside pentaacetate and Other Natural Cholinesterase Inhibitors: An Efficacy Guide
Introduction: The Critical Role of Cholinesterase Inhibition in Neurodegenerative Disease Research
In the landscape of therapeutic strategies for neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of symptomatic treatment.[1][2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] The multifactorial nature of Alzheimer's disease has propelled the exploration of natural compounds, which often present multitargeted therapeutic potential with favorable safety profiles.[4] This guide provides a comparative technical analysis of the efficacy of (3S)-Hydrangenol 8-O-glucoside pentaacetate, a derivative of a natural compound from Hydrangea, against other prominent natural cholinesterase inhibitors.
This compound: A Profile
This compound (HGP) is an isocoumarin derivative isolated from Hydrangea. Recent in vitro studies have highlighted its potential as a dual inhibitor of both AChE and BChE.[2][5] This dual inhibition is of significant interest as both enzymes contribute to the regulation of acetylcholine levels, with BChE's role becoming more prominent in the later stages of Alzheimer's disease.
The inhibitory activity of HGP against AChE has been reported with a half-maximal inhibitory concentration (IC50) of 22.66 ± 1.63 µM.[2][5] For BChE, the IC50 value was determined to be 41.02 ± 3.03 µM.[2][5] These findings establish HGP as a moderately potent dual cholinesterase inhibitor. Further computational docking studies suggest that HGP interacts with the peripheral anionic site (PAS) of both enzymes, indicating a non-competitive mode of inhibition.[2][5] This is a noteworthy characteristic, as interaction with the PAS can also interfere with the role of AChE in the aggregation of β-amyloid plaques, a key pathological hallmark of Alzheimer's disease.
Comparative Efficacy Analysis
To contextualize the efficacy of this compound, a comparison with other well-characterized natural cholinesterase inhibitors is essential. The following table summarizes the in vitro IC50 values for a selection of these compounds against AChE and BChE. It is important to note that these values are compiled from various studies and may have been determined under slightly different experimental conditions, which can influence the results. For a more direct comparison, data from studies that evaluated multiple inhibitors in parallel are prioritized where available.
| Compound | Class | Source Organism/Family | AChE IC50 (µM) | BChE IC50 (µM) | Reference(s) |
| This compound | Isocoumarin | Hydrangea | 22.66 ± 1.63 | 41.02 ± 3.03 | [2][5] |
| Galantamine | Alkaloid | Amaryllidaceae family | 1.27 ± 0.21 | - | [6] |
| Huperzine A | Alkaloid | Huperzia serrata | 0.1 | - | [7] |
| Berberine | Alkaloid | Berberis species | 0.44 - 3.45 | 3.44 - 12.42 | [5][8][9] |
| Curcumin | Polyphenol | Curcuma longa | 67.69 | - | [10][11][12] |
| Resveratrol | Stilbenoid | Grapes, Berries | ~0.27 (derivative) | - | [13][14][15][16] |
| Donepezil (Synthetic) | Piperidine | - | 0.0067 - 0.011 | - | [17][18] |
From this comparative data, it is evident that this compound demonstrates a lower potency against AChE compared to established natural inhibitors like Huperzine A and Galantamine, as well as the synthetic drug Donepezil. However, its dual inhibitory action and potential interaction with the PAS of cholinesterases offer a different therapeutic profile that warrants further investigation.
Mechanism of Action: A Visual Representation
The primary mechanism of action for these inhibitors is the reduction of acetylcholine hydrolysis. The following diagram illustrates the enzymatic action of acetylcholinesterase and its inhibition.
Caption: Workflow for the Ellman's Cholinesterase Inhibition Assay.
Conclusion and Future Directions
This compound emerges as a natural compound with dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. While its potency is moderate compared to some highly potent alkaloids like Huperzine A, its distinct chemical structure and potential non-competitive mechanism of inhibition through interaction with the peripheral anionic site make it a compound of interest for further investigation.
Future research should focus on in vivo studies to evaluate the bioavailability and efficacy of HGP in animal models of cognitive impairment. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent derivatives. The exploration of natural compounds like this compound continues to be a valuable avenue in the quest for novel and effective therapeutic agents for neurodegenerative diseases.
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Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [7]6. Sugimoto, H., et al. (2000). Sarpogrelate hydrochloride, a serotonin2A receptor antagonist, inhibits acetylcholinesterase. European Journal of Pharmacology, 398(1), 45-50.
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- Ahmed, T., & Gilani, A. H. (2009). Inhibitory effect of curcuminoids on acetylcholinesterase activity and attenuation of scopolamine-induced amnesia may explain medicinal use of turmeric in Alzheimer's disease. Pharmacology, Biochemistry and Behavior, 91(4), 554-559.
- Ingkaninan, K., et al. (2003). Screening for acetylcholinesterase inhibitory activity in plants used in Thai traditional rejuvenating and neurotonic remedies. Journal of Ethnopharmacology, 89(2-3), 261-264.
- Howes, M. J. R., & Houghton, P. J. (2003). Plants used in traditional medicine in the treatment of disorders of the central nervous system. Journal of Ethnopharmacology, 85(2-3), 123-142.
- Hwang, J., et al. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Nutrients, 13(1), 254.
- Jung, H. A., et al. (2009). Berberine and its derivatives: a patent review (2009–2012).
- Jeon, S. Y., et al. (2012). Synthesis and biological evaluation of resveratrol derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5244-5247.
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- Tundis, R., et al. (2010). Natural products as acetylcholinesterase inhibitors. Australian Journal of Chemistry, 63(3), 315-334.
- Jeon, S. Y., et al. (2012). Synthesis and biological evaluation of resveratrol derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5244-5247.
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- Murray, A. P., et al. (2013). Natural AChE inhibitors from plants and their contribution to Alzheimer's disease therapy. Current Neuropharmacology, 11(4), 388–413.
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A Guide to the Cross-Validation of (3S)-Hydrangenol 8-O-glucoside pentaacetate's Anti-inflammatory Effects
This guide provides a comprehensive framework for the cross-validation of the anti-inflammatory properties of (3S)-Hydrangenol 8-O-glucoside pentaacetate. We will objectively compare its potential efficacy against its parent compound, hydrangenol, and a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel anti-inflammatory agents.
Introduction: The Rationale for Acetylation and Cross-Validation
Hydrangenol, a dihydroisocoumarin isolated from Hydrangea species, has demonstrated notable anti-inflammatory activities in various preclinical models.[1][2] Its mechanisms of action are attributed to the suppression of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-6, and IL-1β.[1][3] This is achieved through the inhibition of critical signaling pathways, including NF-κB and MAPKs.[1][4]
The subject of this guide, this compound, is a derivative of the naturally occurring hydrangenol 8-O-glucoside. The addition of acetate groups is a common medicinal chemistry strategy to enhance the lipophilicity of a compound, which can, in turn, improve its membrane permeability and bioavailability. This modification, however, necessitates a thorough re-evaluation of its biological activity. This guide outlines a rigorous, multi-pronged approach to validate and compare the anti-inflammatory efficacy of this acetylated derivative.
Our cross-validation strategy is built on a combination of in vitro and in vivo assays, designed to provide a holistic understanding of the compound's potential.
Experimental Design: A Two-Tiered Validation Approach
Our experimental workflow is designed to first establish the cellular basis of the anti-inflammatory effects and then to confirm these findings in a relevant animal model of acute inflammation.
Caption: Experimental workflow for the cross-validation of anti-inflammatory effects.
Part 1: In Vitro Anti-inflammatory Activity Assessment
The initial phase of our investigation will utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.[5] Macrophages are key players in the inflammatory response, and their activation by LPS triggers a cascade of pro-inflammatory events, providing a robust system for evaluating potential anti-inflammatory agents.[6]
Protocol 1: Evaluation of Nitric Oxide and Pro-inflammatory Cytokine Production
Objective: To quantify the inhibitory effect of this compound on the production of NO, TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Hydrangenol
-
Indomethacin
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound, hydrangenol, or indomethacin for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the vehicle control) and incubate for 24 hours.[5]
-
Nitric Oxide Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Mix with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite will be used to quantify NO concentration.
-
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of Key Inflammatory Proteins
Objective: To investigate the effect of the test compounds on the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the phosphorylation of NF-κB and p38 MAPK.
Procedure:
-
Follow steps 1-4 from Protocol 1, using larger culture plates (e.g., 6-well plates).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Part 2: In Vivo Anti-inflammatory Activity Assessment
To extend our in vitro findings, we will employ the carrageenan-induced paw edema model in rats. This is a widely used and reproducible model of acute inflammation.[7][8]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce paw edema.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan
-
This compound
-
Hydrangenol
-
Indomethacin (positive control)
-
Pletysmometer
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.[9]
-
Grouping and Dosing: Divide the rats into treatment groups (n=6 per group). Administer the test compounds or vehicle orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[10]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema will be calculated for each group relative to the vehicle control group.
Comparative Data Summary
The following tables are templates for the expected data presentation, allowing for a clear comparison between the test compounds.
Table 1: In Vitro Anti-inflammatory Effects
| Treatment Group | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Hydrangenol (Low Dose) | ||||
| Hydrangenol (High Dose) | ||||
| Indomethacin |
Table 2: In Vivo Anti-inflammatory Effects (Carrageenan-Induced Paw Edema)
| Treatment Group | Paw Volume at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | 0% | |
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Hydrangenol (Low Dose) | ||
| Hydrangenol (High Dose) | ||
| Indomethacin |
Mechanistic Insights: Elucidating the Signaling Pathways
The anti-inflammatory effects of hydrangenol and its derivatives are believed to be mediated through the modulation of key signaling pathways.
Caption: Putative signaling pathway modulated by the test compounds.
Our Western blot analyses will aim to confirm the inhibitory effects on the phosphorylation of NF-κB and p38 MAPK, providing evidence for the compound's mechanism of action. The suppression of these pathways is expected to lead to the downregulation of iNOS and COX-2 expression, thereby reducing the production of NO and prostaglandins, respectively.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound's anti-inflammatory potential. By comparing its activity with its parent compound and a standard NSAID, we can ascertain the impact of acetylation on its efficacy. Positive results from these studies would warrant further investigation into its pharmacokinetic profile, safety, and efficacy in chronic inflammation models.
References
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (URL: [Link])
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Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. (URL: [Link])
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Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. (URL: [Link])
-
In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. (URL: [Link])
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Carrageenan induced Paw Edema Model. (URL: [Link])
-
In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | Request PDF. (URL: [Link])
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Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation. (URL: [Link])
-
The Anti-Inflammatory Effect from Lipopolysaccharide-Stimulated RAW 264.7 of Extracts of Hydrangea serrata Seringe. (URL: [Link])
-
Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. (URL: [Link])
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (URL: [Link])
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (URL: [Link])
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In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (URL: [Link])
-
Antioxidant Activity In Vitro and Protective Effects Against Lipopolysaccharide-Induced Oxidative Stress and Inflammation in RAW264.7 Cells of Ulva prolifera-Derived Bioactive Peptides Identified by Virtual Screening, Molecular Docking, and Dynamics Simulations. (URL: [Link])
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Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba. (URL: [Link])
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Inhibition of inflammatory responses in lipopolysaccharide-induced RAW 264.7 cells by Pinus densiflora root extract. (URL: [Link])
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The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. (URL: [Link])
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In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish. (URL: [Link])
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Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway | Request PDF. (URL: [Link])
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Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway. (URL: [Link])
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Hydrangel 8-O-glucoside | CAS#:67600-94-6. (URL: [Link])
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A Researcher's Comparative Guide to Replicating In Vitro Results of (3S)-Hydrangenol 8-O-glucoside pentaacetate
For researchers and drug development professionals navigating the landscape of natural product bioactivity, the ability to independently replicate and validate published findings is paramount. This guide provides an in-depth technical comparison of (3S)-Hydrangenol 8-O-glucoside pentaacetate, a flavonoid derivative isolated from Hydrangea macrophylla, against relevant alternatives.[1][2][3] By offering detailed experimental protocols, comparative data, and the scientific rationale behind these methodologies, this document serves as a practical resource for scientists seeking to verify and expand upon the known in vitro activities of this compound.
This compound (HGP) has garnered interest for its potential biological activities, notably as a cholinesterase inhibitor.[4][5] This guide will focus on providing a framework for replicating these findings and comparing its performance against a structurally related natural product, Thunberginol C, and a widely studied flavonoid glycoside, Quercetin-3-O-glucoside. The objective is to equip researchers with the necessary tools to make informed decisions about the potential of HGP in their own research endeavors.
Comparative Analysis of In Vitro Bioactivities
To provide a clear comparison, the following table summarizes the key in vitro bioactivities of this compound and its selected comparators. This data is compiled from published literature and serves as a benchmark for replication studies.
| Compound | Biological Activity | Assay | IC50 Value | Reference |
| This compound | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | 22.66 ± 1.63 µM | [Hwang et al., 2021][4] |
| Butyrylcholinesterase (BChE) Inhibition | Ellman's Method | 41.02 ± 3.03 µM | [Hwang et al., 2021][4] | |
| Thunberginol C | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | 41.96 ± 1.06 µM | [Hwang et al., 2021][4] |
| Butyrylcholinesterase (BChE) Inhibition | Ellman's Method | 42.36 ± 3.67 µM | [Hwang et al., 2021][4] | |
| Anti-inflammatory | Corticosterone-induced neurotoxicity | Neuroprotective | [Thunberginol C Technical Guide][4] | |
| Quercetin-3-O-glucoside | Antioxidant | DPPH Radical Scavenging | ~245.5 µM | [In vitro anti-inflammatory property of a Quercetin-3-O-diglucoside-7-O-glucoside][6] |
| Antioxidant | ABTS Radical Scavenging | ~68.8 µM | [In vitro anti-inflammatory property of a Quercetin-3-O-diglucoside-7-O-glucoside][6] | |
| Anti-inflammatory | Lipoxygenase Inhibition | Potent Inhibition | [In vitro anti-inflammatory property of a Quercetin-3-O-diglucoside-7-O-glucoside][6] |
Experimental Protocols for In Vitro Replication
The following section provides detailed, step-by-step methodologies for key in vitro assays to enable researchers to replicate the reported findings for this compound and its comparators.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for measuring acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity. The principle lies in the hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) by the respective enzymes, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Experimental Workflow:
Caption: Workflow for the cholinesterase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve this compound, Thunberginol C, and the positive control (e.g., Galantamine) in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds in phosphate buffer to achieve the desired final concentrations.
-
Prepare a solution of DTNB (10 mM) in phosphate buffer.
-
Prepare solutions of AChE (from electric eel) and BChE (from equine serum) in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare substrate solutions of ATCI (for AChE) and BTCI (for BChE) in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer
-
20 µL of the test compound solution (or buffer for control)
-
20 µL of DTNB solution
-
-
Mix gently and pre-incubate at 37°C for 5 minutes.
-
Add 20 µL of the enzyme solution (AChE or BChE) to each well.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for at least 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the change in absorbance per unit time (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Antioxidant Activity Assays
The antioxidant potential of a compound is often assessed using multiple assays that measure different aspects of its radical scavenging or reducing capabilities. The DPPH and ABTS assays are two of the most common and reliable methods.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
In this assay, ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases, which is measured at 734 nm.
Experimental Workflow:
Caption: General workflow for DPPH and ABTS antioxidant assays.
Step-by-Step Protocol (General):
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and a positive control (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol).
-
For the DPPH assay, prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
For the ABTS assay, prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark for 12-16 hours. Dilute the stock solution with buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm before use.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the test compound dilutions to the wells.
-
Add a fixed volume of the DPPH or ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes for DPPH, 6 minutes for ABTS).
-
Measure the absorbance at the appropriate wavelength (517 nm for DPPH, 734 nm for ABTS).
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of the test compound.
-
Anti-inflammatory Activity Assays
Inflammation is a complex biological process, and its inhibition can be assessed through various in vitro models. Here, we outline two common assays: inhibition of lipoxygenase and measurement of nitric oxide production in macrophages.
a) Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. This assay measures the ability of a compound to inhibit the activity of LOX, typically from soybean, by monitoring the formation of a conjugated diene from a substrate like linoleic acid at 234 nm.
b) Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
Macrophages, when activated by lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a colorimetric method to quantify nitrite (a stable product of NO) in the cell culture supernatant. A reduction in nitrite levels in the presence of a test compound indicates anti-inflammatory activity.
Signaling Pathway in LPS-Stimulated Macrophages:
Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.
Step-by-Step Protocol (Nitric Oxide Assay):
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS only).
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO production inhibition and determine the IC50 value.
-
Discussion and Scientific Rationale
The choice of assays and comparator compounds in this guide is deliberate. The cholinesterase inhibition assay directly addresses the most prominently reported activity of HGP.[4] Thunberginol C serves as an excellent direct comparator due to its structural similarity and co-occurrence in Hydrangea macrophylla.[4] Quercetin-3-O-glucoside, a widely distributed and well-characterized flavonoid glycoside, provides a broader context for evaluating the antioxidant and anti-inflammatory potential of HGP.
The acetylation of the glucoside moiety in HGP is a noteworthy structural feature. Acetylation can influence a molecule's lipophilicity, which in turn can affect its cell permeability and interaction with biological targets.[7] Therefore, when comparing HGP to non-acetylated glycosides like Quercetin-3-O-glucoside, it is important to consider how this chemical modification might impact its bioactivity.
Troubleshooting and Considerations
-
Solubility: this compound and other flavonoids may have limited aqueous solubility. Ensure complete dissolution in a suitable solvent like DMSO before preparing dilutions in aqueous buffers. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects.
-
Compound Purity: The purity of the test compound is critical for accurate and reproducible results. It is advisable to verify the purity of the compound using analytical techniques such as HPLC and NMR.
-
Cell Viability: When performing cell-based assays, it is essential to assess the cytotoxicity of the test compounds at the concentrations used. A concurrent cytotoxicity assay (e.g., MTT or LDH) should be performed to ensure that the observed effects are not due to cell death.
-
Positive Controls: The inclusion of appropriate positive controls in each assay is crucial for validating the experimental setup and for providing a benchmark for the activity of the test compounds.
By following the detailed protocols and considering the scientific rationale outlined in this guide, researchers can confidently undertake the replication and comparative analysis of the in vitro bioactivities of this compound. This will contribute to a more robust understanding of its potential as a bioactive natural product.
References
-
Hwang, J., Youn, K., Lim, G., Lee, J., Kim, D. H., & Jun, M. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Nutrients, 13(1), 254. [Link]
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In vitro anti-inflammatory property of a Quercetin-3-O-diglucoside-7-O-glucoside characterized from fresh leaves of Trigonella foenum-graecum L. (n.d.). Journal of Ethnopharmacology. [Link]
-
Chen, Y. C., Lin-Shiau, S. Y., & Lin, J. K. (2001). The inhibitory action of quercetin on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophage cells. Journal of cellular biochemistry, 82(4), 537–548. [Link]
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Kim, J. H., Lee, J. Y., & Kim, Y. J. (2021). Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines. Molecules, 26(11), 3195. [Link]
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El-Kersh, D. M., Abou El-Ezz, R. F., Fouad, M., & Farag, M. A. (2022). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules, 27(17), 5501. [Link]
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Stavroulaki, V., Bidel, L. P., & Roussis, V. (2005). Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity. Journal of biotechnology, 116(3), 295–304. [Link]
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Weber Lab. This compound. [Link]
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Al-Yafeai, A., Böhm, V., & Al-Sayadi, M. (2024). In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. International Journal of Secondary Metabolite, 11(1), 78-92. [Link]
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Park, S., Lee, D. H., & Kim, D. H. (2023). Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. Food & function, 14(14), 6479–6492. [Link]
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Yoo, H. S., Kim, J. E., & Lee, K. T. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. International immunopharmacology, 148, 114175. [Link]
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Matsuda, H., Shimoda, H., Yamahara, J., & Yoshikawa, M. (1999). Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats. Biological & pharmaceutical bulletin, 22(8), 870–872. [Link]
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A Researcher's Guide to Validating the Binding Site of (3S)-Hydrangenol 8-O-glucoside pentaacetate on Acetylcholinesterase
This guide provides a comprehensive, multi-faceted framework for researchers, scientists, and drug development professionals to rigorously validate the binding site of (3S)-Hydrangenol 8-O-glucoside pentaacetate (HGP) on its target enzyme, acetylcholinesterase (AChE). We move beyond a simple checklist of experiments, offering a logical, self-validating workflow that integrates computational, biochemical, and biophysical approaches to build a high-confidence model of the molecular interaction.
Introduction: The Significance of Acetylcholinesterase and the Potential of HGP
Acetylcholinesterase (AChE) is a serine hydrolase critical to the central and peripheral nervous systems. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1][2] Inhibition of AChE is a cornerstone therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease (AD), myasthenia gravis, and other neurological conditions characterized by a cholinergic deficit.[1][3]
The active site of AChE is a deep and narrow gorge, approximately 20 Å deep.[4] It contains two key subsites: the catalytic active site (CAS) at the bottom of the gorge, featuring the catalytic triad (S200-H440-E327), and the peripheral anionic site (PAS) located near the gorge entrance.[4][5] Many effective inhibitors, such as Donepezil, interact with both sites simultaneously.[6][7][8]
Recent studies have identified natural isocoumarins from hydrangea species, including Hydrangenol 8-O-glucoside pentaacetate (HGP), as dual inhibitors of both AChE and butyrylcholinesterase (BChE).[9] Preliminary in silico and in vitro work suggests that HGP acts as a non-competitive inhibitor, likely binding to the PAS of the enzyme.[9] This guide outlines the essential subsequent steps to definitively validate this proposed binding site.
The Validation Workflow: An Integrated Approach
Confidently identifying a ligand's binding site requires a convergence of evidence from multiple, independent methodologies. A purely computational or a single biochemical experiment is insufficient. We advocate for a tiered approach, where each stage informs and validates the next.
Caption: Integrated workflow for binding site validation.
Phase 1: In Silico Binding Site Prediction
Causality: Molecular docking serves as a powerful, cost-effective first step to generate a structural hypothesis for how HGP binds to AChE.[10] By predicting the binding pose and energy, we can identify the most probable interaction site, which can then be tested experimentally.
A study on Hydrangea-derived compounds, including HGP, has already performed such docking, suggesting that HGP interacts with the PAS of AChE through hydrophobic interactions.[9] Key residues identified in this interaction were Tyr70, Asp72, Tyr121, Trp279, and Tyr334. This provides a strong starting hypothesis.
Detailed Protocol: Molecular Docking of HGP with Human AChE
-
Protein Preparation:
-
Retrieve the 3D crystal structure of human acetylcholinesterase, preferably one complexed with a known PAS-binding inhibitor (e.g., PDB ID: 4EY7).[11]
-
Using molecular modeling software (e.g., Discovery Studio, AutoDock Tools), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential co-factors.[3][11]
-
Add polar hydrogens and assign appropriate atom types and charges using a force field like CHARMm or AMBER.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Minimize the ligand's energy to find its most stable conformation. Assign appropriate charges.
-
-
Docking Execution:
-
Define the binding site (grid box) to encompass the entire active site gorge, including both the CAS and PAS, to allow for an unbiased search.[12]
-
Perform the docking simulation using a program like AutoDock Vina or FlexX.[13] Set the number of genetic algorithm runs to a high value (e.g., 100) to ensure thorough conformational sampling.[12]
-
Analyze the results by clustering the docked poses based on root-mean-square deviation (RMSD). The cluster with the lowest binding energy represents the most probable binding mode.[12]
-
-
Analysis:
-
Visualize the top-ranked pose and identify key interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) between HGP and AChE residues.[8]
-
Compare these predicted interactions with the known binding modes of established PAS inhibitors like Donepezil or propidium.
-
Phase 2: Biochemical Validation with Enzyme Kinetics
Causality: Enzyme kinetics provides crucial, albeit indirect, evidence about the binding site. The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) reveals whether the inhibitor binds to the same site as the substrate (competitive) or to a different, allosteric site (non-competitive).[7] The prior finding that HGP is a non-competitive inhibitor strongly supports binding at a site other than the CAS, such as the PAS.[9]
Caption: Mechanisms of competitive vs. non-competitive inhibition.
Detailed Protocol: AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used, robust method for measuring AChE activity.[1] It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[1]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[1]
-
AChE Stock Solution: Reconstitute AChE from Electrophorus electricus (electric eel) in Assay Buffer to a working concentration of ~0.2 U/mL.[1]
-
DTNB Solution: 10 mM DTNB in Assay Buffer.[1]
-
ATCh Solution: 14-15 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).[1]
-
Inhibitor (HGP) Solutions: Prepare a high-concentration stock of HGP in DMSO. Create serial dilutions in Assay Buffer to obtain a range of final concentrations for IC50 and kinetic analysis. Ensure the final DMSO concentration in the assay is <1%.[1]
-
-
Assay Procedure (96-well plate format):
-
Design a plate map including blanks (no enzyme), negative controls (enzyme, no inhibitor), and test wells with varying concentrations of HGP and the substrate (ATCh).
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of the appropriate HGP dilution (or vehicle for controls).
-
Add 10 µL of AChE working solution to all wells except the blank.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of DTNB solution followed by 10 µL of ATCh solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of inhibitor and substrate.
-
IC50 Determination: Plot the percentage of inhibition versus the log of HGP concentration to determine the half-maximal inhibitory concentration (IC50).
-
Kinetic Analysis: Perform the assay with multiple fixed concentrations of HGP and a range of substrate (ATCh) concentrations. Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).
-
Expected Result for Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that the inhibitor reduces Vmax but does not affect Km.
-
-
| Parameter | Competitive Inhibition | Non-competitive Inhibition | Uncompetitive Inhibition |
| Binds to | Enzyme (E) only | Enzyme (E) or ES Complex | ES Complex only |
| Apparent Km | Increases | Unchanged | Decreases |
| Apparent Vmax | Unchanged | Decreases | Decreases |
| Lineweaver-Burk Plot | Lines intersect on y-axis | Lines intersect on x-axis | Lines are parallel |
Phase 3: Biophysical Confirmation of Direct Binding
Causality: While kinetics provides strong evidence, it is an indirect measurement of binding. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) directly detect the physical interaction between HGP and AChE in real-time and without labels, providing definitive proof of binding and allowing for the determination of key thermodynamic and kinetic parameters.[14][15][16]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event.[14][15] A single ITC experiment can determine the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[15][17] This provides a complete thermodynamic profile of the binding event.[18]
-
Surface Plasmon Resonance (SPR): Detects binding by measuring changes in the refractive index at the surface of a sensor chip where the protein (AChE) is immobilized.[19] SPR is highly sensitive and provides real-time kinetic data, including association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.[20]
Detailed Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize AChE onto the sensor surface using standard amine coupling chemistry. Aim for a surface density that allows for accurate measurement without mass transport limitations.
-
-
Binding Analysis:
-
Prepare a series of HGP concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Inject the HGP solutions over the sensor surface (containing the immobilized AChE) and a reference flow cell (blank).
-
Monitor the binding response in real-time (association phase).
-
After the injection, flow running buffer over the surface to monitor the dissociation of the complex (dissociation phase).
-
Between cycles, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters ka, kd, and the equilibrium dissociation constant Kd.
-
| Technique | Primary Measurement | Key Outputs | Advantages | Considerations |
| ITC | Heat Change (ΔH) | Kd, n, ΔH, ΔS | Label-free, in-solution, full thermodynamic profile.[14][15] | Requires larger amounts of protein and compound. |
| SPR | Refractive Index Change | ka, kd, Kd | Real-time kinetics, high sensitivity, lower sample consumption.[20] | Requires protein immobilization which could affect activity.[19] |
Phase 4: High-Resolution Structural Validation
Causality: The "gold standard" for binding site validation is the determination of a high-resolution 3D structure of the protein-ligand complex.[21] Techniques like X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) provide unambiguous, atomic-level detail of the binding pose and the specific interactions that stabilize the complex, confirming or refuting the hypotheses generated by the previous phases.[4]
Workflow: X-ray Crystallography
-
Co-crystallization:
-
The primary challenge is to grow high-quality crystals of AChE in the presence of HGP. This involves screening a wide range of conditions (precipitants, pH, temperature).
-
An alternative is to soak pre-existing apo-AChE crystals in a solution containing HGP.
-
-
Data Collection and Structure Solution:
-
Analysis:
-
The final structure will reveal the precise orientation of HGP within the binding pocket.
-
It allows for the exact measurement of distances for hydrogen bonds and the identification of all residues involved in hydrophobic and electrostatic interactions, providing the ultimate validation of the binding site.
-
Comparative Analysis with Standard AChE Inhibitors
To contextualize the binding mode of HGP, it is essential to compare it with well-characterized AChE inhibitors.
| Inhibitor | Primary Binding Site(s) | Key Interacting Residues | Inhibition Type | Reference |
| Donepezil | Dual-site: CAS and PAS | Trp84, Phe330 (CAS); Trp279, Tyr334 (PAS) | Mixed competitive/non-competitive | [6][7][8] |
| Galantamine | Primarily CAS | Trp84, Phe288, Phe290, Glu199 | Competitive | [22][23][24] |
| Huperzine A | Primarily CAS | Trp84, Phe330, Glu199, Asp72 | Competitive | [25][26][27] |
| (3S)-HGP (Hypothesized) | Peripheral Anionic Site (PAS) | Tyr70, Asp72, Tyr121, Trp279, Tyr334 | Non-competitive | [9] |
This comparison highlights that HGP's proposed non-competitive, PAS-dominant binding mechanism is distinct from many clinically used competitive inhibitors that target the catalytic site. This could have significant pharmacological implications, potentially offering a different side-effect profile or a synergistic effect when used with other agents.
Conclusion
Validating the binding site of a novel inhibitor like this compound is a systematic process that requires the integration of computational prediction, biochemical characterization, biophysical confirmation, and structural elucidation. By following the workflow outlined in this guide, researchers can build a robust, evidence-based case for the compound's mechanism of action. The initial evidence pointing towards a non-competitive binding mode at the peripheral anionic site makes HGP a compelling candidate for further investigation as a potential therapeutic for Alzheimer's disease and related neurodegenerative disorders.
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(3S)-Hydrangenol 8-O-glucoside pentaacetate vs. its Aglycone: A Comparative Potency Analysis
A Deep Dive into Structure-Activity Relationships and Biological Performance
In the realm of natural product chemistry and drug discovery, the modification of a parent molecule, or aglycone, through glycosylation and subsequent acetylation can dramatically alter its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of (3S)-Hydrangenol 8-O-glucoside pentaacetate and its aglycone, (3S)-Hydrangenol, focusing on their potential differences in biological potency. While direct comparative studies are limited, this analysis synthesizes existing data and established principles of medicinal chemistry to offer valuable insights for researchers and drug development professionals.
Introduction to the Compounds
(3S)-Hydrangenol is a dihydroisocoumarin found in the leaves of Hydrangea species, notably Hydrangea macrophylla. It has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, anti-photoaging, and anti-allergic effects[1][2][3][4][5][6][7][8][9]. Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
This compound is a derivative of hydrangenol where a glucose molecule is attached at the 8-hydroxyl position, and this glucoside is further fully acetylated. This compound has been isolated from Hydrangea macrophylla and has been investigated for its biological activities, particularly as a cholinesterase inhibitor[10][11][12][13].
The central question for researchers is whether the addition of a pentaacetylated glucose moiety enhances or diminishes the intrinsic potency of the hydrangenol core. This guide will explore this question by examining the available data and the known effects of glycosylation and acetylation on the bioactivity of polyphenolic compounds.
Comparative Biological Activity: What the Data Reveals
Direct, head-to-head comparisons of the potency of this compound and (3S)-Hydrangenol across a range of biological assays are not extensively reported in the current literature. However, by collating data from separate studies, we can begin to form a preliminary assessment.
| Compound | Biological Activity | Assay | Potency (IC50) | Reference(s) |
| (3S)-Hydrangenol | Anti-inflammatory | Nitric Oxide Production (LPS-stimulated BV2 microglia) | - | [5] |
| iNOS and COX-2 expression (LPS-stimulated RAW264.7 macrophages) | - | [1][4] | ||
| Antioxidant | α-amylase inhibition | 3.6 mg/mL | ||
| α-glucosidase inhibition | 0.97 mg/mL | |||
| This compound | Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 22.66 µM | [10][11][12] |
| Butyrylcholinesterase (BChE) | 41.02 µM | [12] |
Key Observations:
-
Different Activities Investigated: The available data focuses on different biological targets for each compound. (3S)-Hydrangenol has been primarily studied for its anti-inflammatory and antioxidant properties, while its pentaacetylated glucoside has been characterized as a cholinesterase inhibitor.
The Impact of Glycosylation and Acetylation on Potency: A Mechanistic Perspective
To bridge the gap in direct comparative data, we can analyze the structural differences and their likely impact on bioactivity based on established structure-activity relationships (SAR) for polyphenolic compounds.
The Role of the Glucoside Moiety
Glycosylation, the attachment of a sugar moiety, significantly alters the physicochemical properties of a molecule, primarily increasing its hydrophilicity.
-
In Vitro vs. In Vivo Activity: In in-vitro assays, O-glycosylation of flavonoids has been observed to generally decrease their antioxidant potential[14]. This is often attributed to the masking of free hydroxyl groups that are crucial for radical scavenging activity[15]. However, the in-vivo scenario can be quite different. Flavonoid glycosides can exhibit similar or even enhanced bioactivity compared to their aglycones[16]. This is due to factors like altered absorption, distribution, metabolism, and excretion (ADME) profiles.
The Influence of Pentaacetylation
The addition of five acetyl groups to the glucose molecule dramatically changes its character from hydrophilic to lipophilic.
-
Enhanced Membrane Permeability: Acetylation of polyphenols can increase their lipophilicity, which may enhance their ability to cross cell membranes. This can lead to increased intracellular concentrations and, consequently, higher potency[17]. Studies on other acetylated polyphenols have shown that acetylation can result in the same or even higher biological activity compared to the parent compound[18][19].
-
Prodrug Potential: Acetylated compounds can act as prodrugs. Once inside the cell, esterases can cleave the acetyl groups, releasing the active parent compound. This strategy has been shown to enhance the oral bioavailability and anticancer activity of other natural products[17].
Figure 1. Transformation of (3S)-Hydrangenol and its potential effects on physicochemical properties.
Experimental Protocols for Potency Determination
To definitively compare the potency of this compound and its aglycone, a series of well-defined in-vitro experiments are necessary. Below are representative protocols for assessing antioxidant and anti-inflammatory activities.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of (3S)-Hydrangenol and this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox or Ascorbic Acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including NO, via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (3S)-Hydrangenol and this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A group of cells without LPS stimulation will serve as the negative control.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Use a sodium nitrite standard curve to determine the nitrite concentration in each sample.
-
-
Calculation:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
Figure 2. A generalized workflow for the comparative potency assessment of the two compounds.
Conclusion and Future Directions
-
For activities requiring intracellular action (e.g., anti-inflammatory effects), the pentaacetylated glucoside may exhibit higher potency in cell-based assays. This is due to its increased lipophilicity, which could lead to enhanced cell membrane permeability and higher intracellular concentrations. It may act as a prodrug, releasing the active hydrangenol intracellularly.
-
For activities that rely on direct interaction with extracellular targets or free radical scavenging (e.g., some antioxidant mechanisms), the aglycone, (3S)-Hydrangenol, with its free hydroxyl groups, might be more potent in cell-free assays.
Future Research: To provide a conclusive answer, direct comparative studies are essential. These should include:
-
A panel of in-vitro assays targeting different biological activities (e.g., antioxidant, anti-inflammatory, anticancer, neuroprotective).
-
Cell-based assays to assess the impact of membrane permeability.
-
In-vivo studies in animal models to evaluate the overall therapeutic efficacy, considering the ADME properties of both compounds.
Such studies will not only clarify the structure-activity relationship for this specific pair of molecules but also contribute to the broader understanding of how glycosylation and acetylation can be strategically employed to optimize the therapeutic potential of natural products.
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Hwang J, et al. Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Nutrients. 2021 Jan 17;13(1):254. [Link]
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Yoshikawa M, et al. Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins, and thunberginol G 3'-O-glucoside and (-)-hydrangenol 4'-O-glucoside, new dihydroisocoumarin glycosides, from Hydrangeae Dulcis Folium. PubMed. [Link]
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Jo YH, et al. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. PubMed. [Link]
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Kim DK, et al. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway. PubMed. [Link]
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Korkmaz N, et al. In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves. DergiPark. [Link]
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Myung DB, et al. Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. PMC - NIH. [Link]
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Hilaris Publisher. Flavonoids and the Structure-Antioxidant Activity Relationship. [Link]
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Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of (3S)-Hydrangenol 8-O-glucoside pentaacetate
For researchers and scientists in the dynamic field of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of (3S)-Hydrangenol 8-O-glucoside pentaacetate, ensuring that this final step is conducted with the same rigor and precision as the research itself. Our commitment is to furnish you with not just a protocol, but a framework for thinking about chemical waste management, building a foundation of trust through scientific integrity and operational excellence.
Foundational Principles of Laboratory Waste Management
Before delving into the specifics of this compound, it is crucial to understand the regulatory landscape governing laboratory waste. In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established comprehensive guidelines for chemical handling and disposal in laboratory settings.[1] A cornerstone of these regulations is the requirement for a written Chemical Hygiene Plan (CHP), which outlines the specific procedures and safety measures for the hazardous chemicals used in a particular workplace.[2][3]
The EPA categorizes hazardous waste generators based on the quantity of waste produced, with designations for Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), and Large Quantity Generators (LQG).[4] Each category has specific requirements for storage, handling, and disposal. It is imperative that all laboratory personnel are aware of their facility's generator status and the associated compliance obligations.
Characterizing the Waste: this compound
This compound is a derivative of a natural product, hydrangenol, which is found in the herbs of Hydrangea macrophylla.[5] The pentaacetate modification suggests it is a more lipophilic form of the parent glycoside. An SDS for a structurally similar compound, β-D-Glucopyranose pentaacetate, indicates that it is not considered hazardous by the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] While this suggests a low level of toxicity for the acetylated sugar moiety, the overall hazard profile of the entire molecule has not been fully investigated.[6]
Table 1: Inferred Properties and Potential Hazards of this compound
| Property | Inferred Characteristic | Rationale |
| Physical State | Solid | Typical for complex organic molecules of this molecular weight. |
| Toxicity | Likely low | Based on the non-hazardous classification of β-D-Glucopyranose pentaacetate.[6] However, the toxicological properties have not been fully investigated. |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents. | General characteristic of similar organic compounds.[6] |
| Environmental Hazard | No data available. | Prudent to assume potential for environmental harm if disposed of improperly. |
Given the absence of comprehensive hazard data, a cautious approach is warranted. The precautionary principle dictates that until a substance is proven to be non-hazardous, it should be handled as potentially hazardous waste.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear and logical workflow for the disposal of this compound. It is essential to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local and national regulations.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal.[1][7]
-
Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure lid. For solid waste, a clearly labeled, sealable bag or a wide-mouth solid waste container is appropriate.
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.[7][8] If it is a mixture, list all components and their approximate percentages.[7]
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][7] This area should be away from drains and incompatible chemicals, particularly strong oxidizing agents.[6]
Step 2: Accumulation and Storage
Laboratories are permitted to accumulate hazardous waste in SAAs at or near the point of generation.[4]
-
Quantity Limits: Be aware of the quantity limits for your facility's generator status.
-
Container Management: Keep the waste container closed at all times except when adding waste.[1]
-
Time Limits: Once a container is full, it must be moved to a central accumulation area within a specified timeframe, typically three days.[7] Partially filled containers can remain in the SAA for up to one year.[7]
Step 3: Disposal Pathway Determination
The following decision tree, represented as a Graphviz diagram, illustrates the logical flow for determining the final disposal route.
Caption: Disposal decision workflow for this compound.
Step 4: Final Disposal
-
Non-Hazardous Determination: If your EHS office, based on their assessment, classifies the compound as non-hazardous, it may be permissible to dispose of it as regular laboratory solid waste.[9] However, this determination must be officially made by trained EHS professionals.[10]
-
Hazardous Waste Disposal: In the absence of a definitive non-hazardous classification, the compound must be disposed of as hazardous chemical waste.
-
Packaging: Ensure the waste container is securely sealed and properly labeled.
-
Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal vendor.[11] These companies are equipped to handle all aspects of waste management, from packaging and transport to final treatment and disposal.[12]
-
The Causality Behind Prudent Disposal Practices
Adherence to these disposal protocols is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. The rationale behind these steps is rooted in the principles of risk mitigation and environmental stewardship.
-
Segregation Prevents Reactions: The separation of incompatible chemicals, such as storing this compound away from strong oxidizers, prevents potentially violent reactions that could lead to fires, explosions, or the release of toxic gases.[7]
-
Proper Labeling Ensures Safety: Clear and accurate labeling communicates the identity and potential hazards of the waste to everyone who may handle it, from laboratory personnel to waste disposal technicians, preventing accidental exposures and improper handling.[1][8]
-
Containment Protects the Environment: Using secure, leak-proof containers prevents the release of the chemical into the environment, where its effects are unknown.[1] Even seemingly benign chemicals can have unforeseen ecological impacts.
-
Professional Disposal Neutralizes Threats: Certified hazardous waste contractors have the expertise and facilities to treat, incinerate, or otherwise neutralize chemical waste in a manner that is safe for both human health and the environment.[12]
Conclusion: A Commitment to the Full Research Lifecycle
The proper disposal of this compound is a critical responsibility for every researcher. By following these guidelines, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of your research and your institution's commitment to environmental stewardship. This final step in the lifecycle of a chemical is a testament to the comprehensive and conscientious approach that defines scientific excellence.
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Laboratory Waste Management: The New Regulations. MedLab Magazine. [Link]
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A Comprehensive Safety and Handling Guide for (3S)-Hydrangenol 8-O-glucoside pentaacetate
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of (3S)-Hydrangenol 8-O-glucoside pentaacetate (CAS No. 113270-99-8), a natural product derivative utilized in life sciences research.[1][2] Given the limited specific toxicity data for this compound, a cautious and proactive approach to safety is essential. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Assessment and Risk Mitigation
Key Chemical and Physical Properties:
-
Molecular Formula: C31H32O14[1]
-
Molecular Weight: 628.58 g/mol [2]
-
Appearance: Typically a powder[5]
-
Storage: Recommended storage at 2-8°C, sealed, dry, and protected from light.[6] For long-term storage as a powder, -20°C for up to 3 years is suggested.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves |
| Weighing and Aliquoting (Powder) | - Chemical splash goggles- Nitrile gloves- Lab coat- N95 or higher rated respirator (if not in a chemical fume hood) |
| Solution Preparation and Handling | - Chemical splash goggles- Nitrile gloves- Lab coat |
| Waste Disposal | - Chemical splash goggles- Nitrile gloves- Lab coat |
Rationale for PPE Selection:
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes of solutions or airborne powder. A face shield should be considered when handling larger quantities.
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact. It is crucial to inspect gloves for any tears or punctures before use and to wash hands thoroughly after removing them.[7] For prolonged or immersive contact, heavier-duty gloves may be necessary.
-
Body Protection: A standard lab coat should be worn at all times to protect the skin and clothing from contamination.
-
Respiratory Protection: When handling the powdered form of the compound outside of a certified chemical fume hood, a respirator is essential to prevent inhalation of fine particles.
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Wear nitrile gloves and safety glasses during unpacking.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][8] Recommended storage temperature is between 2-8°C.[6]
-
-
Preparation and Use:
-
All handling of the powdered compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, date, and your initials.[9]
-
Emergency Procedures: Preparedness is Key
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill Cleanup:
-
For small powder spills, gently cover with a damp paper towel to avoid generating dust and then carefully wipe up.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ensure the cleanup area is well-ventilated.
-
Wear appropriate PPE during the entire cleanup process.
-
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing papers should be placed in a designated, sealed waste container.
-
Liquid Waste: Unused solutions of this compound should be disposed of as non-halogenated organic waste.[10] Do not pour chemical waste down the sink.[9]
-
Follow all local, state, and federal regulations for chemical waste disposal.
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, fostering a culture of safety and scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
